Ribavirin-13C5
Description
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-XYJHPSJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ribavirin-13C5: A Technical Guide to its Application in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribavirin-13C5 is a stable isotope-labeled form of Ribavirin, a broad-spectrum antiviral agent. This document provides a comprehensive technical overview of this compound, including its chemical structure, and its primary application as an internal standard in quantitative analyses. Furthermore, it delves into the broader context of Ribavirin's mechanism of action, presenting detailed experimental protocols for its quantification and visualization of its metabolic pathways and analytical workflows.
Introduction to this compound
This compound is a synthetic nucleoside analog, structurally identical to Ribavirin, with the exception that five of its carbon atoms are replaced with the stable isotope Carbon-13.[1][2] This isotopic labeling renders the molecule heavier than its unlabeled counterpart, allowing for its differentiation and precise quantification in mass spectrometry-based assays.[1][2] Its primary utility lies in its role as an internal standard for the accurate measurement of Ribavirin concentrations in biological matrices, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies.[1][2][3]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Ribavirin, with the isotopic labeling on the ribose sugar moiety.
Chemical Formula: C₃¹³C₅H₁₂N₄O₅[4]
Molecular Weight: Approximately 249.17 g/mol [5]
CAS Number: 1646818-35-0[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃¹³C₅H₁₂N₄O₅ | [4] |
| Molecular Weight | ~249.17 g/mol | [5] |
| CAS Number | 1646818-35-0 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
Mechanism of Action of Ribavirin
This compound itself is not pharmacologically active but serves as a tool to study the parent compound, Ribavirin. Ribavirin is a prodrug that, once inside the cell, is phosphorylated to its active mono-, di-, and triphosphate forms.[6][7] Its antiviral activity is multifaceted and not fully elucidated, but several key mechanisms have been proposed.[3][8]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, a crucial enzyme in the de novo synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[9]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by viral RNA-dependent RNA polymerase, leading to chain termination.[6][8]
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".[8][9]
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a Th1-type response, which is more effective against viral infections.[9]
Signaling Pathway of Ribavirin Metabolism and Action
The intracellular metabolic activation of Ribavirin and its subsequent antiviral effects can be visualized as a signaling pathway.
Caption: Intracellular metabolism and antiviral mechanisms of Ribavirin.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Ribavirin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Ribavirin in Human Plasma/Serum using LC-MS/MS
This protocol is a synthesized methodology based on established practices for therapeutic drug monitoring.[1][10][11]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected Ribavirin levels).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Ribavirin: m/z 245.1 → 113.1[10][12]
- This compound: m/z 250.1 → 113.1[10][12]
3. Data Analysis:
- Quantify the concentration of Ribavirin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ribavirin.
Experimental Workflow for Therapeutic Drug Monitoring
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Ribavirin using this compound.
Caption: Workflow for Ribavirin therapeutic drug monitoring.
Quantitative Data
The following tables summarize key quantitative data related to the antiviral activity and pharmacokinetics of Ribavirin.
In Vitro Antiviral Activity of Ribavirin
| Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Respiratory Syncytial Virus (RSV) | - | 3 - 10 | [13] |
| Various RNA and DNA viruses | Vero | 2 - 95 | [4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | [14] |
| SARS-CoV-2 | Vero | 109.5 µM (~26.7 µg/mL) | [4] |
Pharmacokinetic Parameters of Ribavirin in Humans
| Parameter | Value | Reference |
| Bioavailability | ~52% (400 mg oral dose) | [15] |
| Time to Peak Concentration (Tmax) | ~2.5 hours | [16] |
| Volume of Distribution (Vd) | 650 - 1100 L | [16] |
| Terminal Half-life (t₁/₂) | ~224 hours | [7][17] |
| Apparent Clearance (CL/F) | 9.1 L/h | [18] |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Ribavirin in research and clinical settings. Its use as an internal standard in LC-MS/MS assays allows for reliable pharmacokinetic studies and therapeutic drug monitoring, which are crucial for optimizing treatment regimens and minimizing toxicity. A thorough understanding of Ribavirin's complex mechanism of action, facilitated by such quantitative studies, is essential for the continued development of effective antiviral therapies.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Population Pharmacokinetic Modeling of Plasma and Intracellular Ribavirin Concentrations in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribavirin pharmacokinetics in renal and liver transplant patients: evidence that it depends on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribavirin-13C5: A Technical Guide to its Multimodal Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent with a well-established, yet complex, mechanism of action.[1][2] Its efficacy against a wide range of RNA and DNA viruses has made it a cornerstone of combination therapies for diseases such as hepatitis C and respiratory syncytial virus (RSV) infections.[1][3] The isotopically labeled form, Ribavirin-13C5, in which five carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable tool in antiviral research.[4] While its fundamental antiviral properties mirror those of its unlabeled counterpart, this compound is instrumental for detailed pharmacokinetic and metabolic studies, allowing researchers to trace its metabolic fate and quantify its presence with high precision using mass spectrometry.[4] This technical guide provides an in-depth exploration of the core mechanisms of action of Ribavirin, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanisms of Antiviral Action
Ribavirin's antiviral activity is not attributed to a single, universal mechanism but rather a combination of direct and indirect effects on both the virus and the host cell. The predominant mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Upon cellular uptake, Ribavirin is phosphorylated to Ribavirin monophosphate (RMP). RMP is a potent competitive inhibitor of the host enzyme IMPDH, which is critical for the de novo synthesis of guanine nucleotides.[3][5] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby limiting the availability of essential building blocks for viral RNA synthesis and replication.[5]
-
Direct Inhibition of Viral RNA Polymerase: The active, triphosphorylated form of Ribavirin, Ribavirin triphosphate (RTP), can act as a substrate analog for viral RNA-dependent RNA polymerase (RdRp).[2][6] RTP competes with natural nucleosides for incorporation into the nascent viral RNA strand.[2] This incorporation can lead to chain termination or the production of non-functional viral genomes.
-
Lethal Mutagenesis: The incorporation of RTP into the viral genome can induce mutations.[2][7] Ribavirin's ambiguous base-pairing properties can cause transitions during RNA replication, leading to an "error catastrophe" where the accumulation of deleterious mutations exceeds the tolerance of the viral population, resulting in a loss of viral fitness and infectivity.
-
Inhibition of mRNA Capping: In some viruses, RTP can inhibit viral mRNA guanylyltransferase, an enzyme responsible for adding the 5' cap structure to viral messenger RNA.[2] This cap is essential for mRNA stability and efficient translation into viral proteins. By interfering with this process, Ribavirin can impair viral protein synthesis.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, often skewing it towards a T-helper type 1 (Th1) profile.[3] This can enhance the host's antiviral defenses and contribute to viral clearance.
Quantitative Antiviral Activity of Ribavirin
The antiviral potency of Ribavirin is typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window. The following table summarizes the reported antiviral activity of Ribavirin against a selection of viruses.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 31.7 - 36.7 | >100 | >2.7 - >3.1 | [8] |
| SARS-CoV-2 | Vero E6 | Not Specified | 109.5 | Not Specified | Not Specified | [9] |
| Flaviviruses (e.g., Dengue, Yellow Fever) | Vero | CPE Reduction | Varies | Not Specified | Not Specified | [10] |
| Paramyxoviruses (e.g., hPIV3) | Vero | CPE Reduction | Varies | Not Specified | Not Specified | [10] |
| Vesicular Stomatitis Virus (VSV) | Various | Not Specified | Varies | Not Specified | Not Specified | [11] |
| Sendai Virus (SeV) | Various | Not Specified | Varies | Not Specified | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are protocols for key experiments used to evaluate the antiviral activity of Ribavirin.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to prevent virus-induced cell death.
a. Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, HEp-2)
-
Complete cell culture medium (e.g., MEM with 5% FBS)
-
Virus stock of known titer
-
This compound or Ribavirin
-
96-well cell culture plates
-
Neutral red or crystal violet stain
-
Spectrophotometer
b. Protocol:
-
Seed 96-well plates with host cells to form a confluent monolayer.[12]
-
Prepare serial dilutions of Ribavirin in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the Ribavirin dilutions. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.[13]
-
Stain the cells with neutral red or crystal violet to assess cell viability.[14]
-
Quantify the stain uptake using a spectrophotometer.[12]
-
Calculate the EC50 value by regression analysis of the dose-response curve.[12]
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques in the presence of an antiviral compound.
a. Materials:
-
Host cell line in 6-well or 12-well plates
-
Virus stock
-
This compound or Ribavirin
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet stain
b. Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.[15][16]
-
Remove the virus inoculum.
-
Overlay the cell monolayers with an overlay medium containing serial dilutions of Ribavirin.[17]
-
Incubate the plates until distinct plaques are visible.
-
Fix and stain the cells with crystal violet.[18]
-
Count the number of plaques in each well.
-
Calculate the concentration of Ribavirin that reduces the plaque number by 50% (PRNT50).[19]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
a. Materials:
-
Host cell line
-
Virus stock
-
This compound or Ribavirin
-
96-well plates for titration
b. Protocol:
-
Infect host cells with the virus in the presence of serial dilutions of Ribavirin.
-
After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant.[20]
-
Perform a serial dilution of the harvested supernatant and use it to infect fresh cell monolayers in a 96-well plate (endpoint dilution assay).[19]
-
After incubation, assess for CPE to determine the virus titer (e.g., TCID50).
-
Calculate the concentration of Ribavirin required to reduce the virus yield by a certain percentage (e.g., 90% or EC90).[20]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. pblassaysci.com [pblassaysci.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 20. Virus yield reduction assay. [bio-protocol.org]
A Technical Guide to the Synthesis and Isotopic Purity of Ribavirin-13C5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthesis and isotopic purity of Ribavirin-13C5, a critical internal standard for the quantification of the antiviral drug Ribavirin. While specific proprietary synthesis protocols are not publicly available, this guide outlines a plausible chemo-enzymatic synthesis approach based on established methodologies for isotopically labeled nucleosides. It also details the analytical methods used to determine isotopic purity, ensuring its suitability for sensitive applications in research and drug development.
Introduction to Ribavirin and its Isotopically Labeled Analog
Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1] Its clinical applications include the treatment of Hepatitis C, Respiratory Syncytial Virus (RSV), and certain viral hemorrhagic fevers. Accurate quantification of Ribavirin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.
This compound is a stable isotope-labeled version of Ribavirin where the five carbon atoms of the ribofuranose moiety are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] Its chemical formula is C₃[¹³C]₅H₁₂N₄O₅, and it has a molecular weight of approximately 249.17 g/mol .[5]
Synthesis of this compound: A Chemo-Enzymatic Approach
The synthesis of this compound involves the coupling of a 13C-labeled ribose precursor with the triazole carboxamide base. While various chemical and enzymatic methods exist for nucleoside synthesis, a chemo-enzymatic approach offers high efficiency and stereoselectivity.[6]
Overall Synthesis Workflow
The proposed synthesis pathway involves two main stages: the preparation of the 13C-labeled ribose precursor and the subsequent enzymatic glycosylation to form this compound.
Caption: Proposed chemo-enzymatic synthesis workflow for this compound.
Experimental Protocols
2.2.1. Stage 1: Preparation of 13C-Labeled Phosphoribosyl Pyrophosphate (PRPP-13C5)
This stage focuses on the enzymatic conversion of commercially available D-Glucose-13C6 into the key ribose donor, PRPP-13C5.
| Step | Procedure | Reagents & Conditions |
| 1 | Phosphorylation of D-Glucose-13C6 | D-Glucose-13C6, ATP, Hexokinase, MgCl₂, Tris-HCl buffer (pH 7.5), 37°C. |
| 2 | Conversion to Ribose-5-phosphate-13C5 | Glucose-6-phosphate-13C6, NADP+, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconolactonase, 6-Phosphogluconate dehydrogenase, Phosphopentose isomerase, Phosphopentose epimerase, Tris-HCl buffer (pH 7.5), 37°C. |
| 3 | Synthesis of PRPP-13C5 | Ribose-5-phosphate-13C5, ATP, PRPP synthetase, MgCl₂, Potassium phosphate buffer (pH 7.5), 37°C. |
2.2.2. Stage 2: Enzymatic Glycosylation and Deprotection
This stage involves the coupling of PRPP-13C5 with 1,2,4-triazole-3-carboxamide (TCA) catalyzed by Purine Nucleoside Phosphorylase (PNP), followed by dephosphorylation.
| Step | Procedure | Reagents & Conditions |
| 1 | Glycosylation | PRPP-13C5, 1,2,4-Triazole-3-carboxamide, Purine Nucleoside Phosphorylase (PNP), Phosphate buffer (pH 7.0), 37°C. |
| 2 | Dephosphorylation | Ribavirin-5'-monophosphate-13C5, Alkaline phosphatase, Tris-HCl buffer (pH 8.5), 37°C. |
| 3 | Purification | The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC). |
Isotopic Purity Assessment
The isotopic purity of this compound is paramount for its function as an internal standard. The primary analytical techniques for this assessment are Mass Spectrometry and 13C NMR.
Mass Spectrometry
Mass spectrometry is used to determine the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) can distinguish between the desired 13C5-labeled compound and any unlabeled or partially labeled species.
Experimental Protocol: LC-MS/MS Analysis
| Parameter | Specification |
| Chromatography | |
| Column | Hypercarb analytical column |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% (v/v) formic acid in 5 mM ammonium acetate |
| Flow Rate | 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Ribavirin: m/z 245 -> 113; this compound: m/z 250 -> 118 |
The relative abundance of the ion at m/z 250 compared to any residual unlabeled Ribavirin at m/z 245 is used to calculate the isotopic enrichment.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR provides detailed structural information and confirms the position of the 13C labels. The spectrum of this compound will show strong signals for the five ribose carbons, with chemical shifts and coupling constants consistent with the labeled structure. The absence of significant signals at the chemical shifts corresponding to the natural abundance 13C in an unlabeled Ribavirin sample confirms high isotopic purity.
Quantitative Data Summary
The following tables summarize the expected quantitative data for synthesized this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1646818-35-0[2] |
| Molecular Formula | C₃[¹³C]₅H₁₂N₄O₅[2] |
| Molecular Weight | ~249.17 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water and DMSO[2] |
Table 2: Expected Isotopic Purity Data
| Analytical Method | Parameter | Specification |
| Mass Spectrometry | Isotopic Enrichment | ≥ 99% |
| Mass Spectrometry | Chemical Purity (by LC-MS) | ≥ 98% |
| 13C NMR | Positional Identity of Labels | Confirmed at all 5 ribose carbons |
Logical Relationships in Isotopic Purity Analysis
The determination of isotopic purity follows a logical workflow to ensure the quality of the final product.
Caption: Logical workflow for the analysis of this compound isotopic purity.
Conclusion
The synthesis and rigorous quality control of this compound are essential for its role as a reliable internal standard in bioanalytical and pharmaceutical research. The chemo-enzymatic approach outlined in this guide provides a high-yield and stereospecific pathway to this critical reagent. The subsequent analytical verification by mass spectrometry and NMR spectroscopy ensures the high isotopic purity required for accurate and precise quantification of Ribavirin. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ribavirin-13C5 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribavirin, a broad-spectrum antiviral agent, is a cornerstone in the treatment of various viral infections, notably Hepatitis C. Its mechanism of action is intricately linked to its intracellular metabolism, where it is converted into pharmacologically active nucleotide analogs. Understanding the dynamics of these metabolic pathways is crucial for optimizing therapeutic strategies and elucidating mechanisms of both efficacy and toxicity. Metabolic Flux Analysis (MFA) using stable isotope tracers offers a powerful methodology to quantify the rates of metabolic reactions within a cell. This technical guide details the application of Ribavirin-13C5, a stable isotope-labeled analog of ribavirin, as a tracer in MFA studies to investigate the flux through its metabolic and associated pathways. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis strategies, and the potential insights that can be gained from such studies.
Introduction to Ribavirin Metabolism and Metabolic Flux Analysis
Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a guanosine analog that, upon entering the cell, undergoes two primary metabolic fates: a phosphorylation pathway leading to its active forms and a degradation pathway.[1][2] The phosphorylation cascade, initiated by cellular kinases, produces ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[3][4] RTP is the primary active metabolite, exerting antiviral effects through various mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH) and interference with viral RNA synthesis.[3][5] The degradation pathway involves deribosylation by purine nucleoside phosphorylase (PNP).[6]
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions.[7] By introducing a substrate labeled with a stable isotope, such as 13C, into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways.[3][7] The distribution of these isotopes in downstream metabolites, measured typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides the necessary data to calculate the fluxes through the metabolic network.[3]
This compound is a version of ribavirin where the five carbon atoms of the ribose sugar have been replaced with the stable isotope 13C.[8] This labeling allows for the precise tracing of the ribavirin molecule and its metabolites within the cell, making it an ideal tool for MFA studies focused on nucleotide metabolism and the impact of ribavirin on cellular bioenergetics. While this compound has been extensively used as an internal standard in pharmacokinetic studies due to its chemical similarity to the unlabeled drug, its application as a tracer for comprehensive metabolic flux analysis is an emerging area with significant potential.[9][10][11]
Signaling and Metabolic Pathways of Ribavirin
The metabolic journey of this compound within a cell begins with its transport across the cell membrane, facilitated by nucleoside transporters. Once inside, it is channeled into two main competing pathways as depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of purine nucleoside phosphorylase as a key enzyme in ribavirin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Ribavirin-13C5: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like Ribavirin-13C5 is paramount for ensuring the accuracy and reliability of experimental results. This comprehensive guide provides an in-depth overview of the stability profile of this compound, detailing recommended storage conditions, and presenting experimental methodologies for its assessment.
Core Stability and Storage Recommendations
This compound, a stable isotope-labeled version of the broad-spectrum antiviral agent ribavirin, is crucial as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Based on manufacturer specifications and available stability data, the following storage and handling guidelines are recommended to maintain its integrity.
Summary of Storage and Stability Data
| Parameter | Recommendation/Data | Source(s) |
| Storage Temperature | Store as a solid at -20°C for long-term stability. | [2] |
| Long-Term Stability | The solid form is stable for at least 4 years when stored at -20°C. | [2] |
| Shipping Conditions | Typically shipped at room temperature in the continental US; conditions may vary for other locations. | [2][3] |
| Solution Stability | Reconstituted solutions of unlabeled ribavirin (approx. 67 mg/mL) are physically and chemically stable for at least 45 days when stored at frozen (-20°C), refrigerated (~0°C to 4°C), or room temperatures (~20°C to 25°C).[4] An extemporaneous oral suspension of ribavirin (200 mg/5mL) was found to be chemically stable at 4°C for up to 28 days.[5] | [4][5] |
| Incompatible Materials | Avoid storage with strong oxidizing agents, self-reactive substances, organic peroxides, explosives, and gases. | [6] |
| Precautions | Avoid dust formation. Keep away from heat, flames, and sparks as it may form an explosive dust-air mixture. | [6] |
Forced Degradation Studies: An Insight into Stability
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, studies on unlabeled ribavirin provide a robust proxy, as the 13C isotopic labeling is not expected to significantly impact its chemical reactivity. Ribavirin has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[2][6]
Summary of Forced Degradation of Ribavirin
| Stress Condition | Observations and Degradation Percentage |
| Acidic Hydrolysis | Degradation observed. A study showed that ribavirin remained stable under mild acidic conditions (pH 2 for 14 days).[3] However, other studies indicate liability to acidic degradation.[2] |
| Alkaline Hydrolysis | Significant degradation. A study reported 63% degradation under alkaline conditions (1 M NaOH).[7] The kinetics of alkaline degradation have also been investigated.[3] |
| Oxidative Degradation | Susceptible to oxidation. Degradation was observed in the presence of hydrogen peroxide.[3] |
| Photolytic Degradation | Liable to photolytic degradation upon exposure to UV light.[2] |
| Thermal Degradation | Stable under dry heat conditions.[3] Thermogravimetric analysis indicates high thermal stability due to a high thermal decomposition activation energy.[8] |
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique.
Stability-Indicating HPLC-UV Method
This protocol is adapted from validated methods for the analysis of unlabeled ribavirin and is suitable for assessing the stability of this compound.
-
Chromatographic System:
-
Column: ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or CPS Hypersil cyano column (250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: Isocratic elution with 0.02 M potassium dihydrogen phosphate buffer or 50 mM phosphate buffer (pH adjusted to 4 with phosphoric acid).[2][3]
-
Internal Standard (optional for purity testing): Pyridoxine hydrochloride.[2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 2.0–40 µg/mL).[2]
-
-
Forced Degradation Protocol:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified duration. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 1 M NaOH and heat at a controlled temperature for a specified duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat at a specific temperature (e.g., 105°C) for a set time.
-
LC-MS/MS Method for Quantification
This method is particularly useful for quantifying low levels of this compound and its potential degradation products, especially in complex matrices.
-
Sample Preparation:
-
LC-MS/MS System:
-
Chromatography: Reversed-phase chromatography using a column suitable for polar analytes (e.g., Hypercarb).[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid and 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile with similar additives).[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For unlabeled ribavirin, transitions like m/z 245.1 → 113 have been used.[12] For this compound, the precursor ion would be m/z 250.1.[12]
-
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of extemporaneous oral ribavirin liquid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. [Thermal decomposition kinetics of ribavirin and its stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
Methodological & Application
Protocol for the Quantification of Ribavirin in Plasma Using a Validated LC-MS/MS Method with Ribavirin-¹³C₅ Internal Standard
Application Note
This document provides a detailed protocol for the quantitative analysis of Ribavirin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ribavirin-¹³C₅, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.[1][2][3]
The protocol outlines a straightforward protein precipitation method for sample preparation, which is efficient and suitable for high-throughput analysis.[4][5] Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which provides excellent retention and separation of the polar analyte Ribavirin from endogenous plasma components.[6][7] Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity.[8] This method has been validated to be reliable, precise, and accurate for the quantification of Ribavirin in plasma.[9][10]
Experimental Protocols
Materials and Reagents
-
Ribavirin analytical standard
-
Ribavirin-¹³C₅ (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (EDTA)
Preparation of Stock and Working Solutions
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ribavirin in methanol to prepare a 1 mg/mL stock solution.
-
Ribavirin-¹³C₅ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ribavirin-¹³C₅ in methanol.
-
Working Solutions: Prepare serial dilutions of the Ribavirin stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. A working solution of the IS is also prepared by diluting the IS stock solution.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown plasma samples.
-
Add 50 µL of the appropriate sample (blank plasma, plasma spiked with calibration standard or QC, or unknown plasma sample) to the corresponding labeled tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each tube.
-
Vortex mix each tube for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | UPLC/HPLC system |
| Column | Waters Atlantis HILIC Silica (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for HILIC separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ribavirin: m/z 245.1 → 113.1; Ribavirin-¹³C₅: m/z 250.1 → 118.1[8] |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for this method.
| Parameter | Typical Value |
| Linearity Range | 10 - 10,000 ng/mL[4][10] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. celerion.com [celerion.com]
- 7. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a useful UPLC-MS/MS method for quantification of total and phosphorylated-ribavirin in peripheral blood mononuclear cells of HCV+ patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribavirin-13C5 in Pharmacokinetic Studies of Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin, a broad-spectrum antiviral agent, is a cornerstone in the treatment of various viral infections, notably chronic Hepatitis C.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity. The use of stable isotope-labeled Ribavirin, specifically Ribavirin-13C5, offers a powerful tool for precise pharmacokinetic analysis. This document provides detailed application notes and protocols for utilizing this compound in pharmacokinetic studies, intended for researchers, scientists, and professionals in drug development.
This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for accurate quantification of Ribavirin in biological matrices by correcting for matrix effects and variations in sample processing.[4] Furthermore, studies employing stable isotope-labeled Ribavirin as a tracer have enabled the definitive determination of its absolute bioavailability and other key pharmacokinetic parameters.[1][5][6][7]
Mechanism of Action of Ribavirin
Ribavirin exerts its antiviral effects through a multi-faceted mechanism that disrupts viral replication and modulates the host immune response. Once inside the cell, Ribavirin is phosphorylated to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[3] These metabolites are central to its antiviral activity. The primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): RMP competitively inhibits IMPDH, an enzyme crucial for the synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby hindering viral RNA and DNA synthesis.[6]
-
Lethal Mutagenesis: Ribavirin triphosphate (RTP) can be incorporated into the viral RNA genome by viral RNA-dependent RNA polymerase. This incorporation leads to an increased mutation rate in the viral genome, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.[6]
-
Direct Inhibition of Viral Polymerase: RTP can act as a competitive inhibitor of viral RNA polymerases, directly interfering with the elongation of the viral RNA chain.[8][9]
-
Immunomodulation: Ribavirin can shift the host immune response from a Th2 to a more effective Th1 phenotype, enhancing the body's ability to clear the viral infection.[6]
Below is a diagram illustrating the key signaling pathways involved in Ribavirin's mechanism of action.
Pharmacokinetic Data of Ribavirin Determined Using Stable Isotope Methodology
A study utilizing 13C3-labeled Ribavirin administered intravenously alongside an oral dose of unlabeled Ribavirin in healthy volunteers has provided a precise determination of its absolute bioavailability and other pharmacokinetic parameters.[1][5][6][7] The key findings from this study are summarized in the table below.
| Pharmacokinetic Parameter | Route of Administration | Value (Mean ± SD) | Units |
| Cmax | Intravenous (150 mg) | 4,187 | ng/mL |
| Oral (400 mg) | 638 | ng/mL | |
| Half-life (γ-phase) | - | 37.0 ± 14.2 | hours |
| Absolute Bioavailability (F) | - | 51.8 ± 21.8 | % |
| Renal Clearance | - | 6.94 | L/h |
| Metabolic Clearance | - | 18.1 | L/h |
| Volume of Distribution (Central Compartment) | - | 17.8 | L |
Data sourced from a study in healthy volunteers.[1][5][6][7]
Experimental Protocols
The following protocols are detailed methodologies for the quantification of Ribavirin in biological matrices using LC-MS/MS with this compound as an internal standard.
Experimental Workflow for Ribavirin Quantification
The general workflow for quantifying Ribavirin in biological samples involves sample preparation to isolate the analyte and internal standard, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Protocol 1: Quantification of Ribavirin in Human Plasma/Serum
This protocol is adapted from validated LC-MS/MS methods for the determination of Ribavirin in human plasma or serum.[3][4][10]
1. Materials and Reagents:
-
Ribavirin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma/serum (blank and study samples)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Ribavirin in water.
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
From the stock solutions, prepare working solutions of Ribavirin for calibration standards and quality controls (QCs) by serial dilution in water or a suitable buffer.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, calibration standard, or QC, add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: A column suitable for polar analytes, such as a Hypercarb column or a C8 column.[3][4]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
This compound: m/z 250.1 → 113.1[11] (Note: These transitions may need to be optimized on the specific instrument used.)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ribavirin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Ribavirin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Total Ribavirin in Red Blood Cells (RBCs)
This protocol involves an additional dephosphorylation step to measure the total concentration of Ribavirin and its phosphorylated metabolites in RBCs.[4][5]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Acid phosphatase
-
Tris-HCl buffer (pH 7.9)
-
Acetate buffer (pH 4.0)
-
Perchloric acid (20%)
2. Sample Preparation:
-
To 50 µL of RBC sample, add 150 µL of Tris-HCl buffer, 10 µL of acetate buffer, and 50 µL of deionized water containing acid phosphatase.[5]
-
Vortex mix for 1 minute and incubate at 37°C for 1 hour to dephosphorylate Ribavirin metabolites.[5]
-
Stop the reaction and precipitate proteins by adding 50 µL of 20% perchloric acid.[5]
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes.[5]
-
Transfer the supernatant to a clean tube.
-
Spike the supernatant with the this compound internal standard.
-
Proceed with LC-MS/MS analysis as described in Protocol 1, starting from the reconstitution step if the sample is dried, or by direct injection if compatible with the mobile phase.
Conclusion
The use of this compound is indispensable for accurate and reliable pharmacokinetic studies of Ribavirin. As an internal standard in LC-MS/MS methods, it ensures high-quality quantitative data. Furthermore, its application as a tracer has been pivotal in elucidating the fundamental pharmacokinetic properties of Ribavirin, such as its absolute bioavailability. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of antiviral drug development, facilitating further research into the clinical pharmacology of Ribavirin and other antiviral agents.
References
- 1. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Pharmacokinetics of ribavirin in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and therapeutic pilot studies of single-agent ribavirin in patients with human papillomavirus-related malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An innovative phase I study in healthy subjects to determine the mass balance, elimination, metabolism, and absolute bioavailability of mitapivat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ribavirin in Human Plasma Using LC-MS/MS with a 13C5-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, Ribavirin-13C5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog effective against a range of RNA and DNA viruses. It is a critical component of combination therapy for chronic Hepatitis C and is used in the treatment of other viral infections. Accurate measurement of Ribavirin concentrations in biological matrices is essential for optimizing dosage regimens and minimizing dose-related toxicities, such as hemolytic anemia.[1] This document provides a detailed protocol for the quantification of Ribavirin in human plasma using LC-MS/MS with a 13C5-labeled internal standard, which is a reliable approach for quantitative bioanalysis.[2][3]
Experimental Workflow
Caption: Experimental workflow for Ribavirin analysis.
Materials and Methods
Reagents and Chemicals
-
Ribavirin analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (EDTA)
Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of the polar Ribavirin molecule and separation from endogenous interferences.[7][8]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Ribavirin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Ribavirin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL 13C5-Ribavirin) to each tube, except for the blank samples.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.[6]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Value |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Atlantis HILIC, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution may be optimized. A typical starting condition is 90% B. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Agilent G6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ribavirin and 13C5-Ribavirin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribavirin | 245.1 | 113.1 |
| 13C5-Ribavirin (IS) | 250.1 | 113.0 |
Note: These transitions are commonly cited and should be optimized for the specific instrument used.[4][6]
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of Ribavirin in human plasma.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Correlation Coefficient (r²) |
| Ribavirin | 10 - 5000 | Linear | 1/x² | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 10 | < 15 | < 15 | ± 20 |
| Low QC | 30 | < 10 | < 10 | ± 15 |
| Mid QC | 250 | < 10 | < 10 | ± 15 |
| High QC | 4000 | < 10 | < 10 | ± 15 |
Data presented are representative and should be established for each laboratory.
Table 4: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles | Stable |
| Short-Term (Room Temp) | 4 hours | Stable |
| Long-Term (-20°C) | 30 days | Stable |
| Post-Preparative (Autosampler) | 24 hours | Stable |
Discussion
This LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Ribavirin in human plasma. The simple protein precipitation sample preparation is amenable to automation. The use of a HILIC column allows for adequate retention of the highly polar Ribavirin molecule and its separation from potential endogenous interferences such as uridine, which can be isobaric.[1][8][9] The stable isotope-labeled internal standard, 13C5-Ribavirin, effectively compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision of the results. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Conclusion
The described LC-MS/MS method using a 13C5-labeled internal standard is validated for the sensitive and accurate quantification of Ribavirin in human plasma. This protocol is well-suited for researchers, scientists, and drug development professionals requiring a robust analytical method for Ribavirin in a regulated bioanalytical environment.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lcms.cz [lcms.cz]
- 5. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celerion.com [celerion.com]
- 8. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques for Ribavirin-13C5 analysis in biological matrices
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections. Therapeutic Drug Monitoring (TDM) of ribavirin is crucial for optimizing treatment efficacy and minimizing dose-dependent toxicity, such as hemolytic anemia.[1][2] The analysis of ribavirin and its active intracellular phosphorylated forms—monophosphate (MP), diphosphate (DP), and triphosphate (TP)—in biological matrices requires robust, sensitive, and specific analytical methods.[1][3]
The use of a stable isotope-labeled internal standard, Ribavirin-13C5, is essential for accurate quantification via mass spectrometry.[4] It co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response. This document provides detailed protocols for the preparation of samples from various biological matrices for the analysis of ribavirin using this compound as an internal standard.
Technique 1: Protein Precipitation (PPT) for Plasma and Serum
Principle: This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples by inducing their denaturation and precipitation with an organic solvent or acid. The supernatant, containing the analyte and internal standard, is then collected for analysis.
Application: Ideal for high-throughput screening and analysis of ribavirin in plasma and serum where extensive cleanup is not required.[5]
Detailed Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a pre-determined amount of this compound working solution (e.g., 20 µL of a 10 pmol/µL solution) to each sample, blank, and quality control (QC) tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or 100 µL of 20% perchloric acid) to the tube.[6][7][8] The solvent-to-sample ratio should be at least 3:1 (v/v) for efficient precipitation.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Quantitative Data Summary for Protein Precipitation
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Human Plasma | Acetonitrile PPT | 1 - 1000 ng/mL | [8] |
| LLOQ | Human Plasma | Acetonitrile PPT | 1 ng/mL | [8] |
| Intra-day Precision (%CV) | Human Plasma | Acetonitrile PPT | 0.8% - 8.3% | [8] |
| Inter-day Precision (%CV) | Human Plasma | Acetonitrile PPT | 2.5% - 7.9% | [8] |
| Accuracy (% Bias) | Human Plasma | Acetonitrile PPT | -5.8% to 9.4% | [8] |
| Linearity Range | Red Blood Cells | Perchloric Acid PPT | 10 - 2000 µg/mL | [6] |
LLOQ: Lower Limit of Quantification
Workflow Diagram: Protein Precipitation
Technique 2: Solid-Phase Extraction (SPE) for Plasma, Serum, and Tissue
Principle: SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively bind the analyte of interest from the sample matrix. Interfering components are washed away, and the purified analyte is then eluted with a strong solvent. For ribavirin, which contains vicinal diol groups, Phenylboronic Acid (PBA) cartridges are highly effective.[9][10][11]
Application: This method is the gold standard for cleaner extracts, leading to reduced matrix effects and improved sensitivity. It is suitable for plasma, serum, and homogenized tissue samples.[10][12][13]
Detailed Experimental Protocol (Using PBA Cartridges)
-
Sample Pre-treatment:
-
For Plasma/Serum: To 500 µL of sample, add 50 µL of internal standard (this compound) and 500 µL of a high pH buffer (e.g., 20 mM ammonium acetate, pH 8.5-9.0) to facilitate binding to the PBA sorbent.[14]
-
For Tissue: Homogenize a weighed tissue sample (e.g., 2 g) in a suitable buffer. Perform protein precipitation with an acid (e.g., 5% trichloroacetic acid), centrifuge, and adjust the supernatant pH to ~8.5 with ammonium hydroxide before loading.[15]
-
-
SPE Cartridge Conditioning: Condition the PBA cartridge sequentially with 1 mL of methanol, followed by 1 mL of high pH buffer (e.g., 20 mM ammonium acetate, pH 8.5).[14]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing: Wash the cartridge to remove unbound matrix components. A typical wash sequence is:
-
Elution: Elute the ribavirin and this compound from the cartridge using 1 mL of an acidic solution (e.g., 1-3% formic acid in water or methanol).[3][10][14] The low pH disrupts the bond between the diol groups and the boronic acid.
-
Evaporation: Dry the eluate under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Quantitative Data Summary for Solid-Phase Extraction
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Serum | PBA SPE | >90% | [10] |
| Recovery | Serum | PBA SPE | ~100% | [9] |
| Linearity Range | Serum | PBA SPE | 0.25 - 25 µg/mL | [10] |
| LLOQ | Serum | PBA SPE | 0.1 µg/mL | [10] |
| Intra-day Precision (%CV) | Serum | PBA SPE | < 3.2% | [10] |
| Inter-day Precision (%CV) | Serum | PBA SPE | < 3.1% | [10] |
| Accuracy | Serum | PBA SPE | 97% - 108% | [10] |
Workflow Diagram: Solid-Phase Extraction (PBA)
Technique 3: Analysis of Intracellular Ribavirin Phosphates in PBMCs and RBCs
Principle: Quantifying the active triphosphate form of ribavirin requires a multi-step process. First, cells are isolated and lysed. The phosphorylated metabolites (MP, DP, TP) are then separated from each other using strong anion exchange (SAX) SPE. Each fraction is then enzymatically dephosphorylated back to the parent ribavirin, which is subsequently purified and concentrated using a second SPE step (PBA) before LC-MS/MS analysis.[3][16]
Application: Essential for pharmacokinetic/pharmacodynamic (PK/PD) studies investigating the relationship between intracellular drug concentration and antiviral effect or toxicity.[1][3]
Detailed Experimental Protocol
-
Cell Isolation and Lysis:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) and Red Blood Cells (RBCs) from whole blood using standard methods (e.g., Ficoll-Paque density gradient).
-
Count the cells to allow for concentration normalization (e.g., pmol/10^6 cells).[17]
-
Lyse a known number of cells (e.g., 1-10 million) using a 70:30 methanol:water lysis buffer and freeze-thaw cycles.
-
-
Anion Exchange SPE (Separation of Phosphates):
-
Condition a strong anion exchange (SAX or QMA) SPE cartridge.
-
Load the cell lysate containing this compound internal standard.
-
Wash the cartridge to remove non-phosphorylated compounds.
-
Elute the metabolites sequentially using buffers of increasing salt concentration (e.g., Ribavirin-MP with 75 mM KCl, Ribavirin-DP with 90 mM KCl, and Ribavirin-TP with 1 M KCl).[3]
-
-
Enzymatic Dephosphorylation:
-
To each collected fraction (MP, DP, TP), add a phosphatase enzyme (e.g., acid or alkaline phosphatase) and incubate at 37°C for at least 1 hour to convert all phosphorylated forms back to parent ribavirin.[6]
-
-
Desalting and Concentration SPE (PBA):
-
Process each dephosphorylated fraction using the PBA SPE protocol described in Technique 2 (steps 1-8) to remove salts and enzymes and to concentrate the resulting parent ribavirin.[3]
-
-
Analysis: The final reconstituted samples, now containing parent ribavirin from each initial phosphate fraction, are analyzed by LC-MS/MS.
Quantitative Data Summary for Intracellular Analysis
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Cell Lysate | SAX + PBA SPE | 0.5 - 200 pmol/sample | [3][16] |
| LLOQ | Cell Lysate | SAX + PBA SPE | 0.5 pmol/sample | [18] |
| Inter-assay Accuracy | Cell Lysate | SAX + PBA SPE | Within ±8.9% | [17][18] |
| Inter-assay Precision (%CV) | Cell Lysate | SAX + PBA SPE | ≤ 9.7% | [3][18] |
| Mean Accuracy (vs cell #) | Cell Lysate | SAX + PBA SPE | -6.0% to -8.6% | [3] |
Workflow Diagram: Intracellular Metabolite Analysis
Technique 4: Liquid-Liquid Extraction (LLE) for Urine
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic). For a polar compound like ribavirin, this method can be challenging but may be optimized by adjusting pH and using a more polar organic solvent.
Application: Primarily for cleaning up urine samples, where salt content can be high. It is generally less selective than SPE but can be effective and low-cost.[19][20]
Detailed Experimental Protocol (General)
-
Sample Aliquoting: Pipette 1 mL of urine into a glass screw-cap tube.
-
pH Adjustment: Add a buffer to adjust the sample pH. For ribavirin, maintaining a neutral to slightly basic pH may be optimal.
-
Internal Standard Spiking: Add the this compound internal standard.
-
Extraction: Add 3-5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, or a mixture like dichloromethane/isopropanol).
-
Mixing: Cap the tube and vortex vigorously for 2-5 minutes, or use a mechanical shaker to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge at 2,000-3,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Dry the collected organic phase under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Note: A specific, validated LLE method for ribavirin was not prominently featured in the search results, so this protocol is based on general principles. Optimization of pH and solvent choice is critical for achieving good recovery.[20]
Workflow Diagram: Liquid-Liquid Extraction
References
- 1. Population pharmacokinetic modeling of plasma and intracellular ribavirin concentrations in patients with chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of ribavirin plasma concentrations by high-performance liquid chromatography using a novel solid-phase extraction method in patients treated for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of ribavirin in human serum and plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative trace analysis of a broad range of antiviral drugs in poultry muscle using column-switch liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribavirin quantification in combination treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. lcms.cz [lcms.cz]
- 16. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 18. journals.asm.org [journals.asm.org]
- 19. Validation of liquid/liquid extraction method coupled with HPLC-UV for measurement of ribavirin plasma levels in HCV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribavirin-13C5 in Therapeutic Drug Monitoring (TDM) Assays
Introduction
Ribavirin is a broad-spectrum antiviral agent, a guanosine analog used to halt viral RNA synthesis and viral mRNA capping.[1] It is a prodrug that, upon metabolism, resembles purine RNA nucleotides and interferes with the RNA metabolism essential for viral replication.[1] Therapeutic drug monitoring (TDM) of ribavirin is crucial for optimizing treatment efficacy and minimizing dose-related toxicities, such as hemolytic anemia.[2] The use of a stable isotope-labeled internal standard, such as Ribavirin-13C5, is essential for accurate quantification in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[3][4] These application notes provide a detailed protocol for the quantitative analysis of ribavirin in human plasma and serum using this compound as an internal standard.
Mechanism of Action and Metabolism
Ribavirin's antiviral activity is multifaceted and not universally defined for all viruses.[5] Its proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) competitively inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are necessary for viral RNA synthesis.[1][6]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a substrate analog, competing with natural nucleotides and inhibiting the viral RNA-dependent RNA polymerase.[5][6]
-
Induction of Viral Mutagenesis: As a base analog, ribavirin can be incorporated into the viral RNA genome, causing mutations that can lead to a non-viable viral population, a phenomenon known as "error catastrophe".[1]
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, which is more effective in clearing viral infections.[6]
Ribavirin is phosphorylated intracellularly to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP).[6]
Experimental Protocol: Quantification of Ribavirin in Human Plasma/Serum by LC-MS/MS
This protocol describes a validated method for the determination of ribavirin concentrations in human plasma or serum using this compound as an internal standard (IS).
Materials and Reagents
-
Ribavirin analytical standard
-
This compound (Internal Standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma/serum (drug-free)
-
Control and calibration plasma/serum samples
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar analytes (e.g., Hypercarb or a C8 column)[2][7]
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of ribavirin and this compound in a suitable solvent such as water or methanol.
-
Working Standard Solutions: Serially dilute the ribavirin stock solution with drug-free plasma/serum to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.[8]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 4000 ng/mL).[9]
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
Protocol:
-
To a 100 µL aliquot of plasma/serum sample, calibration standard, or quality control sample, add the this compound internal standard.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Hypercarb (100 x 2.1 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile may be used.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis
-
Quantify ribavirin concentrations using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of ribavirin in the unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The performance of the LC-MS/MS method for ribavirin quantification using this compound as an internal standard is summarized in the table below. The data is a composite from published literature.
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |
| Intra-day Precision (%CV) | 0.8 - 8.3% | [8] |
| Inter-day Precision (%CV) | 1.0 - 7.0% (for a similar compound) | [8] |
| Intra-day Accuracy (%Bias) | -5.8 to 9.4% | [8] |
| Inter-day Accuracy (%Bias) | -4.3 to 5.2% (for a similar compound) | [8] |
| Extraction Recovery | 79.7 - 96.3% | [9] |
| Matrix Effect | The use of this compound successfully corrects for significant matrix effects. | [9] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of ribavirin in human plasma and serum. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accurate quantification, which is paramount for clinical decision-making. This protocol can be readily implemented in a clinical or research laboratory setting for routine TDM of ribavirin.
References
- 1. Ribavirin - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying Ribavirin Metabolism Using Ribavirin-¹³C₅ in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity, primarily used in combination therapy for hepatitis C virus (HCV) infection.[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and minimizing dose-related toxicities, such as hemolytic anemia.[2] Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of drugs like Ribavirin.[3][4][5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing Ribavirin-¹³C₅, a stable isotope-labeled version of Ribavirin, in animal models to study its metabolism. The use of Ribavirin-¹³C₅ allows for the precise differentiation and quantification of the administered drug and its metabolites from endogenous compounds, thereby providing high sensitivity and selectivity in analysis.[3][6] This document outlines experimental designs, detailed laboratory procedures, and data analysis strategies for researchers in drug metabolism and pharmacokinetics.
Key Advantages of Using Ribavirin-¹³C₅
-
Enhanced Specificity: Mass spectrometry can easily distinguish between the ¹³C₅-labeled drug and its unlabeled endogenous counterparts, eliminating interference and improving analytical accuracy.[2]
-
Quantitative Accuracy: Ribavirin-¹³C₅ serves as an ideal internal standard for LC-MS/MS quantification, correcting for variations in sample preparation and instrument response.[2][7][8]
-
Metabolic Pathway Elucidation: Tracing the ¹³C₅ label allows for the unambiguous identification and tracking of Ribavirin's metabolic products.[4]
-
Non-Radioactive: As a stable isotope, Ribavirin-¹³C₅ is non-radioactive, simplifying handling, and disposal procedures compared to traditional radiolabeled compounds like ¹⁴C-Ribavirin.
Metabolic Pathways of Ribavirin
Ribavirin is a prodrug that undergoes intracellular phosphorylation to its active antiviral forms: ribavirin monophosphate (RMP), ribavirin diphosphate (RDP), and ribavirin triphosphate (RTP). This activation is primarily initiated by adenosine kinase. The main metabolic degradation pathways include deribosylation and amide hydrolysis, leading to the formation of a triazole carboxylic acid metabolite.[2] Notably, Ribavirin metabolism does not involve cytochrome P450 (CYP450) enzymes.[2]
Caption: Metabolic activation and degradation pathway of Ribavirin.
Experimental Protocols
Animal Model Study: Pharmacokinetics of Ribavirin-¹³C₅ in Rats
This protocol is adapted from studies on radiolabeled Ribavirin and is representative of a typical pharmacokinetic study design.[3]
Objective: To determine the pharmacokinetic profile of Ribavirin-¹³C₅ in Sprague-Dawley rats following oral and intravenous administration.
Materials:
-
Ribavirin-¹³C₅
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for dosing (e.g., sterile saline)
-
Oral gavage needles
-
Intravenous catheters
-
Heparinized collection tubes
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare a solution of Ribavirin-¹³C₅ in the chosen vehicle at the desired concentration. For example, for a 30 mg/kg oral dose, a 15 mg/mL solution can be prepared.
-
Animal Groups:
-
Group 1 (Oral Administration): Fast rats overnight. Administer a single oral dose of Ribavirin-¹³C₅ (e.g., 30 mg/kg) via oral gavage.
-
Group 2 (Intravenous Administration): Administer a single intravenous dose of Ribavirin-¹³C₅ (e.g., 30 mg/kg) via a tail vein catheter.
-
-
Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Urine and Feces Collection (Optional): House a subset of animals in metabolic cages to collect urine and feces for excretion studies.
-
Data Analysis: Analyze plasma samples for Ribavirin-¹³C₅ concentrations using the LC-MS/MS method described below. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Caption: General workflow for an in-vivo animal study of Ribavirin metabolism.
Bioanalytical Protocol: LC-MS/MS Quantification of Ribavirin-¹³C₅
This protocol provides a robust method for the quantification of Ribavirin in biological matrices, using its stable isotope-labeled form as an internal standard.
Objective: To accurately quantify the concentration of Ribavirin and Ribavirin-¹³C₅ in plasma samples.
Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column (e.g., Hypercarb, 5 µm, 100 x 2.1 mm)[2]
-
Ribavirin analytical standard
-
Ribavirin-¹³C₅ (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Standards and Internal Standard (IS) Working Solutions:
-
Prepare stock solutions of Ribavirin and Ribavirin-¹³C₅ (IS) in a suitable solvent (e.g., methanol or water) at 1 mg/mL.
-
Prepare a series of working standard solutions of Ribavirin by serial dilution of the stock solution to create a calibration curve (e.g., 10 to 10,000 ng/mL).
-
Prepare a working solution of the IS (Ribavirin-¹³C₅) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of each plasma sample, standard, or blank, add 10 µL of the IS working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: Hypercarb (or equivalent for polar analytes)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Ribavirin from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
Ribavirin-¹³C₅ (IS): m/z 250.1 → 113.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Ribavirin and the IS.
-
Calculate the peak area ratio (Ribavirin/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression model.
-
Determine the concentration of Ribavirin in the unknown samples from the calibration curve.
-
Quantitative Data Summary
The following tables present pharmacokinetic data from a study in rats and cynomolgus monkeys using ¹⁴C-labeled Ribavirin.[3] These data are representative of the results that can be obtained from a well-designed study using Ribavirin-¹³C₅.
Table 1: Pharmacokinetic Parameters of Ribavirin in Male Sprague-Dawley Rats (30 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) |
| Elimination Half-life (t½) | 9.9 h | 8.1 h |
| Cmax | - | 0.433 µg/mL |
| Tmax | - | 1.0 h |
| AUC (Area Under the Curve) | - | - |
| Total Body Clearance (CL) | 2,600 mL/h/kg | - |
| Volume of Distribution (Vd) | 11.4 L/kg | - |
| Oral Bioavailability | - | 59% |
Data derived from a study using ¹⁴C-Ribavirin.[3]
Table 2: Pharmacokinetic Parameters of Ribavirin in Cynomolgus Monkeys (10 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) |
| Elimination Half-life (t½) | 130 h | 188 h |
| Cmax | - | 0.29 µg/mL |
| Tmax | - | 1.5 h |
| AUC (Area Under the Curve) | - | - |
| Total Body Clearance (CL) | 224 mL/h/kg | - |
| Volume of Distribution (Vd) | 29.4 L/kg | - |
| Oral Bioavailability | - | 55% |
Data derived from a study using ¹⁴C-Ribavirin.[3]
Conclusion
The use of Ribavirin-¹³C₅ in conjunction with sensitive LC-MS/MS analytical methods provides a powerful and reliable approach for investigating the metabolism and pharmacokinetics of Ribavirin in animal models. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, enabling detailed characterization of Ribavirin's ADME properties. This knowledge is essential for the continued development and optimization of therapies involving this important antiviral agent.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Intracellular Ribavirin Triphosphate Using a ¹³C₅ Stable Isotope-Labeled Internal Standard and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribavirin is a broad-spectrum antiviral agent, a guanosine analog that exhibits activity against a range of RNA and DNA viruses.[1][2][3] Its mechanism of action relies on intracellular phosphorylation to its active triphosphate form, Ribavirin triphosphate (RTP).[1][2][3] RTP acts as an inhibitor of viral RNA polymerases and IMP dehydrogenase, leading to the depletion of intracellular GTP pools and inducing viral mutagenesis.[4] Given that RTP is the primary active moiety, its direct quantification in cells is crucial for pharmacokinetic studies, understanding drug efficacy, and evaluating dose-dependent toxicities like hemolytic anemia.[5]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of intracellular RTP. The method employs a stable isotope-labeled internal standard, Ribavirin-¹³C₅, to ensure high accuracy and precision.[1][2] The protocol involves the isolation of the triphosphate fraction from cell lysates using solid-phase extraction (SPE), followed by enzymatic dephosphorylation of RTP to its parent nucleoside, Ribavirin, for subsequent analysis.
Analytical Principle
The core of this method is the conversion of the highly polar and difficult-to-analyze Ribavirin triphosphate into its more chromatographically amenable parent form, Ribavirin.
-
Cell Lysis & IS Spiking : Cells are lysed, typically with a cold methanol solution, to release intracellular metabolites. A known amount of the stable isotope-labeled internal standard (Ribavirin-¹³C₅) is added to the lysate.[1] This internal standard mimics the analyte's behavior through the entire sample preparation and analysis process, correcting for variations in extraction efficiency and matrix effects.[1][6]
-
Anion Exchange SPE : The cell lysate is passed through a strong anion exchange (SAX) solid-phase extraction cartridge. This step separates the negatively charged phosphate metabolites (RMP, RDP, RTP) from the neutral parent Ribavirin and other cellular components. The different phosphate forms can be eluted sequentially using increasing salt concentrations.[1][2][7]
-
Enzymatic Dephosphorylation : The eluted fraction containing RTP is treated with an enzyme, such as acid phosphatase, which hydrolyzes the triphosphate group, converting RTP back to the parent Ribavirin.[7][8]
-
Desalting & Concentration : A second SPE step, often using a phenylboronic acid (PBA) cartridge, is employed to desalt and concentrate the sample post-dephosphorylation, making it suitable for LC-MS/MS injection.[1][7]
-
LC-MS/MS Quantification : The resulting Ribavirin is quantified using a highly specific and sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte (Ribavirin) signal to the internal standard (Ribavirin-¹³C₅) signal is used to calculate the original concentration of RTP in the cells.[9][10]
Visualizations
Caption: Intracellular phosphorylation pathway of Ribavirin.
Caption: Experimental workflow for RTP quantification.
Experimental Protocol
3.1. Materials and Reagents
-
Standards: Ribavirin (RBV), Ribavirin triphosphate (RTP), Ribavirin-¹³C₅ (Internal Standard, IS).[1]
-
Reagents: HPLC-grade Methanol, Acetonitrile, and Water; Ammonium Acetate, Potassium Chloride (KCl), Formic Acid, Sodium Acetate (NaOAc).
-
Enzyme: Acid Phosphatase.[7]
-
Cells: Relevant cell line for the study (e.g., PBMCs, CEMss, Vero cells).[1][3][7]
-
SPE Cartridges: Strong Anion Exchange (e.g., Varian QMA) and Phenylboronic Acid (PBA) cartridges.[1]
-
Equipment: Centrifuge, SPE vacuum manifold, LC-MS/MS system.
3.2. Preparation of Solutions
-
Lysis Buffer: 70:30 Methanol:Ultrapure Water (v/v), chilled to -20°C.[1]
-
RTP Stock Solution: Prepare a 1 mg/mL stock in ultrapure water. Further dilute to create working standard solutions for the calibration curve.
-
Internal Standard (IS) Stock: Prepare a Ribavirin-¹³C₅ stock in ultrapure water (e.g., 40 pmol/µL). Dilute to a working concentration (e.g., 10 pmol/sample) for spiking.[1]
-
Calibration Standards: Prepare calibration standards by spiking blank, lysed cell matrix with known amounts of RTP working solution. The typical range is 0.5 to 200 pmol/sample.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as calibration standards.
3.3. Sample Preparation
-
Cell Harvesting: After incubation with Ribavirin, harvest cells by centrifugation. Wash with cold PBS to remove extracellular drug. Count the cells to normalize the final concentration. A minimum of 0.5 million cells can be used.[1]
-
Lysis: Lyse the cell pellet with 500 µL of cold Lysis Buffer.[1] Vortex thoroughly.
-
Internal Standard Addition: Add the working IS solution (e.g., 20 µL of 10 pmol/sample stock) to all samples, calibrators, and QCs (except for blank samples).[1]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) to pellet cell debris. Transfer the supernatant for SPE.
3.4. Solid-Phase Extraction and Dephosphorylation
-
Anion Exchange SPE:
-
Condition a strong anion exchange cartridge according to the manufacturer's protocol.
-
Load the supernatant from the lysed sample.
-
Wash the cartridge to remove neutral and weakly bound molecules.
-
Elute the monophosphate (MP) and diphosphate (DP) fractions with intermediate salt concentrations (e.g., 75 mM and 90 mM KCl, respectively).[1]
-
Elute the triphosphate (TP) fraction with a high salt concentration (e.g., 2 mL of 1 M KCl).[1]
-
-
Enzymatic Dephosphorylation:
-
Desalting and Concentration SPE:
3.5. LC-MS/MS Analysis
-
LC Column: A column suitable for polar analytes, such as a Hypercarb or an Atlantis T3 column, is recommended to achieve separation from endogenous interferences.[5][11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to retain and elute Ribavirin.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the following precursor → product ion transitions:
Data Summary
The performance of this method is characterized by its linear range, accuracy, and precision. The following tables summarize typical validation results based on published data.[1]
Table 1: Method Performance Characteristics
| Parameter | Value |
|---|---|
| Linear Range | 0.50 - 200 pmol/sample[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.50 pmol/sample[1] |
| Regression Fit | Linear, 1/concentration weighting[1] |
| Mean R² | > 0.999[1] |
Table 2: Inter-Assay Accuracy and Precision
| QC Level (pmol/sample) | n | Mean Accuracy (% Deviation) | Precision (% CV) |
|---|---|---|---|
| Low | 5 | Within ±15% | ≤15%[1] |
| Medium | 5 | Within ±15% | ≤15%[1] |
| High | 5 | Within ±15% | ≤15%[1] |
(Acceptance criteria are typically ±15% for accuracy and precision, except at the LLOQ where ±20% is acceptable)[1]
Table 3: Effect of Cell Number on Assay Performance
| Cell Number (millions) | Nominal Conc. (pmol/sample) | Mean Accuracy (% Deviation) | Precision (% CV) |
|---|---|---|---|
| 0.1 | 10 | -6.0% | < 10.2%[1] |
| 1.0 | 10 | -8.6% | < 10.2%[1] |
| 10 | 10 | -7.5% | < 10.2%[1] |
(Demonstrates that the method is robust across a range of cell densities)[1]
References
- 1. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HPLC–MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEM ss cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Ribavirin-13C5 in Clinical Mass Spectrometry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ribavirin-13C5 as an internal standard in the quantitative analysis of Ribavirin in clinical and research settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections, most notably Hepatitis C.[1][2] Therapeutic drug monitoring (TDM) of Ribavirin is crucial to optimize treatment efficacy and minimize dose-dependent toxicities, such as hemolytic anemia.[1][3] LC-MS/MS has emerged as the preferred method for accurate and sensitive quantification of Ribavirin in biological matrices.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.[3][6][7] this compound, with five 13C atoms, provides a distinct mass shift from the unlabeled drug, making it an ideal internal standard for mass spectrometric analysis.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods utilizing this compound for the quantification of Ribavirin in different biological matrices.
Table 1: LC-MS/MS Method Performance for Ribavirin Quantification in Human Plasma/Serum
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Matrix | Reference |
| 1 - 1000 | 1 | 1.0 - 7.0 | 0.8 - 8.3 | -5.8 to 9.4 | Plasma | [8] |
| 10 - 5000 | 10 | Not Reported | Not Reported | Not Reported | Plasma | [9] |
| 10 - 10000 | Not Reported | < 10 | < 13 | Not Reported | Plasma | [5][10] |
| Not Specified | 0.1 mg/L | < 10 | < 6 | < 4 | Plasma | [11] |
Table 2: LC-MS/MS Method Performance for Ribavirin Quantification in Other Matrices
| Matrix | Linearity Range | LLOQ | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Reference |
| Red Blood Cells | 0.2 - 200 ng/cell pellet | Not Reported | < 10 | < 13 | Not Reported | [5][10] |
| Chicken | 1.0 - 100.0 ng/mL | 0.5 ng/mL | 1.34 - 3.88 | 1.10 - 4.67 | -7.83 to 1.39 (Intra-day), -6.38 to 2.25 (Inter-day) | [2] |
| Chicken & Eggs | 1.5 - 15 µg/kg | 0.08 µg/kg | < 4 | < 4 | 94 - 110% (Recovery) | [12] |
Experimental Protocols
Protocol 1: Quantification of Ribavirin in Human Plasma/Serum by Protein Precipitation and LC-MS/MS
This protocol is a generalized procedure based on common methodologies for the analysis of Ribavirin in plasma or serum.[1][3][8][9]
1. Materials and Reagents
-
Ribavirin analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma/serum (blank and study samples)
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of Ribavirin and this compound in methanol or water at a concentration of 1 mg/mL.[2][3]
-
Prepare working solutions of Ribavirin by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of this compound (e.g., 500 ng/mL) in the precipitation solvent (e.g., acetonitrile).[9]
3. Sample Preparation (Protein Precipitation)
-
To a 25-50 µL aliquot of plasma/serum sample, add a fixed volume (e.g., 50 µL) of the this compound working solution.[9]
-
Add a larger volume of cold acetonitrile (e.g., 0.5 mL) to precipitate proteins.[9]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 4000 rpm for 5 minutes) to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[9]
Sample Preparation Workflow for Plasma/Serum
4. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A column suitable for retaining polar analytes, such as a Hypercarb, HILIC, or silica column, is recommended to achieve separation from endogenous isobaric compounds like uridine.[1][2][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[2][3][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Ribavirin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ribavirin in the unknown samples from the calibration curve.
Protocol 2: Analysis of Ribavirin in Chicken and Egg Samples by SPE and LC-MS/MS
This protocol is based on a method for the analysis of Ribavirin in food matrices.[12]
1. Sample Homogenization and Enzymatic Hydrolysis
-
Accurately weigh 2 g of homogenized sample into a centrifuge tube.
-
Add 40 µL of a 1 ppm this compound internal standard solution.
-
Add 5 mL of 0.5 mM ammonium acetate (pH 4.8) and 40 µL of acid phosphatase (0.25 U/µL).
-
Vortex for 30 seconds and incubate with shaking for 2 hours at 37°C in the dark.
2. Protein Precipitation
-
Add 4 mL of 5% trichloroacetic acid and vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and adjust the pH to 8.5 with 5% ammonium hydroxide.
-
Adjust the volume to 10 mL with water and centrifuge again.
3. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut PBA/PCX) with methanol and equilibration buffers.
-
Load 5 mL of the supernatant from the previous step.
-
Wash the cartridge with 0.2 mol/L ammonium acetate (pH 8.5) and then water.
-
Elute Ribavirin with 2 mL of 0.5% formic acid.
-
Filter the eluent for LC-MS/MS analysis.
Workflow for Ribavirin Analysis in Food Matrices
4. LC-MS/MS Parameters
-
LC and MS conditions are similar to those described in Protocol 1, with appropriate optimization for the food matrix.
Signaling Pathways and Logical Relationships
The primary role of this compound in the analytical workflow is to serve as an internal standard, which is a critical component for achieving accurate quantification in complex biological matrices. The logical relationship is straightforward: this compound, being chemically identical to Ribavirin but mass-distinct, co-elutes and experiences the same ionization effects and potential matrix interferences. By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to a more robust and reliable result.
Logical Flow of Internal Standard-Based Quantification
Conclusion
The use of this compound as an internal standard is a well-established and robust practice in the clinical and research analysis of Ribavirin by LC-MS/MS. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to establish and validate accurate and precise methods for therapeutic drug monitoring and other quantitative applications of Ribavirin. The key to a successful assay lies in the careful optimization of sample preparation and chromatographic separation to mitigate matrix effects and resolve potential isobaric interferences.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BASi® | Bioanalysis Of Ribavirin In Rat Plasma By High Pressure Liquid Chromatography Tandem Mass Spectrometry (hplc-ms/ms) [basinc.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Quantification of Ribavirin with Ribavirin-13C5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Ribavirin using Ribavirin-13C5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples include salts, phospholipids, and metabolites.[1]
Q2: Why is this compound used as an internal standard for Ribavirin quantification?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS has physicochemical properties nearly identical to the analyte of interest. This means it co-elutes with the analyte and experiences similar degrees of matrix effects and variability in sample preparation and instrument response. By using the peak area ratio of the analyte to the SIL-IS, these variations can be compensated for, leading to more accurate and precise quantification.
Q3: What are the common challenges encountered when quantifying Ribavirin in biological matrices?
A3: A primary challenge is the potential for interference from endogenous isobaric compounds, such as uridine and cytosine, which have the same nominal mass as Ribavirin.[2] Inadequate chromatographic separation of these compounds from Ribavirin can lead to inaccurate quantification. Additionally, like any bioanalytical method, the quantification of Ribavirin can be susceptible to matrix effects, although some studies have reported minimal to no matrix effects in human plasma with appropriate sample preparation and chromatography.[3]
Q4: How can I assess for the presence of matrix effects in my assay?
A4: Matrix effects can be evaluated both qualitatively and quantitatively. A qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components. A quantitative assessment involves calculating the matrix factor (MF) by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1]
Troubleshooting Guide for Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in the quantification of Ribavirin.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in Ribavirin quantification.
Step-by-Step Troubleshooting
-
Review Internal Standard (this compound) Response:
-
Issue: Inconsistent or drifting peak areas for this compound across a batch of samples.
-
Action: Verify the concentration and stability of the internal standard working solution. Ensure consistent addition of the internal standard to all samples. If the issue persists, it may be an early indication of variable matrix effects.
-
-
Quantitatively Assess Matrix Effect:
-
Issue: Suspected matrix effects are causing poor accuracy and precision.
-
Action: Calculate the Matrix Factor (MF) for both Ribavirin and this compound.
-
Matrix Factor (MF): (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of Ribavirin) / (MF of this compound)
-
-
Interpretation: An MF value significantly different from 1.0 indicates ion suppression (<1.0) or enhancement (>1.0). The IS-Normalized MF should be close to 1.0, indicating that the internal standard effectively compensates for the matrix effect. A high coefficient of variation (%CV) for the MF across different lots of matrix suggests variability in the matrix effect.
-
-
Optimize Sample Preparation:
-
Issue: Significant matrix effects are observed.
-
Action: Improve the removal of interfering matrix components.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances. Consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio.
-
Solid-Phase Extraction (SPE): This technique can provide a cleaner extract. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) to selectively retain Ribavirin while washing away interfering components.
-
Liquid-Liquid Extraction (LLE): Explore different organic solvents and pH conditions to optimize the extraction of Ribavirin from the aqueous matrix.
-
-
-
Optimize Chromatographic Conditions:
-
Issue: Co-elution of matrix components with Ribavirin.
-
Action: Improve the chromatographic separation.
-
Column Chemistry: Ribavirin is a polar compound. Consider using columns that provide good retention for polar analytes, such as a Hypercarb (porous graphitic carbon) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. A C8 column has also been shown to be effective.[3] A Hypercarb column can be particularly useful for separating Ribavirin from endogenous isobaric compounds like uridine.[2]
-
Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent content, pH, buffer concentration) to improve the resolution between Ribavirin and interfering peaks.
-
Gradient Elution: Modify the gradient slope to better separate early-eluting interferences from the Ribavirin peak.
-
-
-
Re-assess Matrix Effect:
-
Issue: Changes have been made to the sample preparation or chromatographic method.
-
Action: Repeat the quantitative assessment of the matrix effect to determine if the optimizations have been successful in mitigating ion suppression or enhancement.
-
Data Presentation
The following tables summarize quantitative data related to matrix effects in Ribavirin analysis from published literature.
Table 1: Matrix Effect Assessment in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) | Ion Suppression/Enhancement (%) | Reference |
| Ribavirin | N/A | Not Assessed (No Effect Observed) | ~100 | N/A | [3] |
Note: In this study, no significant matrix effects were observed for the quantification of Ribavirin in human plasma following protein precipitation and analysis using a C8 column. The recovery was consistently high, indicating minimal signal suppression or enhancement.
Table 2: Matrix Effect Assessment in Chicken Muscle
| Analyte | Matrix Factor (ME) | Interpretation | Reference |
| Ribavirin | 0.62 | Significant Matrix Suppression Effect | [4] |
Note: This study in a different matrix (chicken muscle) demonstrates a scenario where a significant matrix suppression effect was observed. This highlights the importance of evaluating matrix effects for each specific matrix and method.
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of Ribavirin.
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is adapted for a 96-well plate format for higher throughput.
-
Pipette 50 µL of human plasma samples, calibration standards, or quality control samples into the wells of a 96-well plate.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: A streamlined workflow for sample preparation using protein precipitation.
Protocol 2: LC-MS/MS Parameters for Ribavirin Quantification
These are example parameters and may require optimization for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: Hypercarb, 5 µm, 100 x 2.1 mm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 70% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
This compound: m/z 250.1 → 113.1
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Note: The MRM transition for this compound shares the same product ion as Ribavirin because the 13C labels are on the ribose moiety, which is lost during fragmentation to produce the 1,2,4-triazole-3-carboxamide product ion (m/z 113.1).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Ribavirin-13C5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Ribavirin-13C5, focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers, scientists, and drug development professionals may face during the chromatographic analysis of this compound.
Q1: What are the common causes of poor peak shape (tailing or fronting) in this compound analysis?
Poor peak shape, such as peak tailing or fronting, can compromise the accuracy and reproducibility of your analytical method.[1] The most common causes include:
-
Secondary Interactions: Ribavirin is a polar compound and can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][3] These interactions can lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds like Ribavirin.[4] If the mobile phase pH is close to the pKa of Ribavirin, it can exist in both ionized and un-ionized forms, leading to peak distortion.[1][4][5]
-
Column Overload: Injecting too much sample can exceed the column's capacity, resulting in peak fronting or tailing.[6]
-
Poor Column Condition: A contaminated or poorly packed column can lead to distorted peak shapes. Voids at the column inlet are a common cause of peak splitting or shoulders.[7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
Q2: My this compound peak is tailing. How can I improve its symmetry?
Peak tailing is a common issue when analyzing polar compounds. Here are several strategies to improve peak symmetry:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from Ribavirin's pKa values to ensure it is in a single ionic form. For basic compounds, a lower pH can protonate silanol groups and reduce secondary interactions.[3]
-
Use an Appropriate Column:
-
End-capped Columns: These columns have fewer active silanol groups, minimizing secondary interactions.[1][3]
-
Polar-Embedded or AQ-type Columns: Columns like C18-AQ are designed for use with highly aqueous mobile phases and provide better retention and peak shape for polar compounds.[8]
-
HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that is well-suited for the retention and separation of very polar compounds like Ribavirin.[9][10]
-
-
Add Mobile Phase Modifiers: The use of buffers (e.g., ammonium acetate, formic acid) can help control the pH and improve peak shape.[11][12]
-
Reduce Injection Volume/Concentration: To check for mass overload, dilute your sample and see if the peak shape improves.[3][7]
-
System Maintenance: Ensure all connections are secure and use tubing with a small internal diameter to minimize extra-column volume.[1] Regularly flush your column to remove contaminants.
Q3: I am observing peak fronting for my this compound peak. What could be the cause and how do I fix it?
Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[2][6]
-
Reduce Sample Concentration: The most common cause of fronting is injecting a sample that is too concentrated.[2] Dilute your sample and reinject.
-
Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. Poor solubility can lead to fronting.[6]
-
Adjust Injection Solvent: If possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Inspect the Column: In rare cases, a poorly packed or collapsed column bed can cause fronting.[7][6] If the problem persists with different analytes, consider replacing the column.
Data Presentation
The following tables summarize typical starting parameters for Ribavirin analysis based on published methods. These should be used as a starting point for method development and optimization.
Table 1: Example HPLC-MS/MS Parameters for Ribavirin Analysis
| Parameter | Setting | Reference |
| Column | SinoChrom ODS-BP (4.6 x 150 mm, 5 µm) | [11] |
| Mobile Phase | Acetonitrile:Water (15:85, v/v) with 1 mmol/L ammonium acetate and 0.1% formic acid | [11] |
| Flow Rate | 0.8 mL/min | [11] |
| Injection Volume | 10 µL | N/A |
| Column Temperature | 40°C | [13] |
| MS/MS Transition | m/z 245.2 -> m/z 113.1 for Ribavirin | [11] |
| Internal Standard | Acyclovir (m/z 226.1 -> m/z 152.1) or this compound (m/z 250 -> m/z 113) | [11][14] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped or polar-embedded column; lower mobile phase pH.[1][3] |
| Mobile phase pH near analyte pKa | Adjust pH to be at least 2 units away from pKa.[4] | |
| Column overload (mass) | Reduce sample amount.[7] | |
| Column contamination | Flush or replace the column. | |
| Peak Fronting | Column overload (concentration) | Reduce sample concentration.[2] |
| Incompatible sample solvent | Dissolve sample in mobile phase or a weaker solvent. | |
| Poorly packed column | Replace the column. | |
| Split Peaks | Void at column inlet | Replace the column; use a guard column.[7] |
| Partially clogged frit | Backflush the column or replace the frit.[7] | |
| Sample solvent/mobile phase incompatibility | Inject sample in mobile phase.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Ribavirin from plasma or serum samples.[15]
-
Aliquoting: Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard (this compound) solution.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Reversed-Phase HPLC Method for Ribavirin
This protocol provides a starting point for developing a reversed-phase HPLC method for Ribavirin.
-
Column Selection: Utilize a C18 column suitable for polar analytes, such as an Atlantis C18 or an InertSustain AQ-C18.[10][16]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffered aqueous solution, for example, 0.1% formic acid in water or a 10 mM ammonium acetate solution with pH adjusted to 3.5.
-
Organic Phase (B): Use acetonitrile or methanol.
-
-
Gradient Elution:
-
Start with a low percentage of organic phase (e.g., 5% B) to ensure good retention of the polar Ribavirin.
-
Run a linear gradient to a higher organic percentage (e.g., 95% B) to elute any less polar components and clean the column.
-
Return to the initial conditions and allow the column to re-equilibrate for a sufficient time (at least 5-10 column volumes).
-
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 0.8-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detection: Use UV detection at an appropriate wavelength for Ribavirin or, preferably, mass spectrometry for higher selectivity and sensitivity.
Visualizations
The following diagrams illustrate key troubleshooting workflows.
Caption: Troubleshooting workflow for peak tailing in this compound analysis.
Caption: Troubleshooting workflow for peak fronting in this compound analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. waters.com [waters.com]
- 10. Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column [mdpi.com]
- 11. Rapid and sensitive HPLC-MS/MS method for pharmacokinetic assessment of ribavirin in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sielc.com [sielc.com]
- 13. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity for Ribavirin-13C5 detection in complex samples
Welcome to the technical support center for the analysis of Ribavirin-13C5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection of Ribavirin and its stable isotope-labeled internal standard, this compound, in complex biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for Ribavirin and this compound detection by LC-MS/MS?
A1: Electrospray ionization (ESI) in the positive ion mode is the most suitable and commonly used method for the detection of Ribavirin and this compound.[1] This is because the amino group in the Ribavirin structure is readily protonated, forming [M+H]+ ions, which allows for sensitive detection.
Q2: What are the typical precursor and product ion transitions for Ribavirin and this compound in MRM mode?
A2: Commonly used multiple reaction monitoring (MRM) transitions are:
It is always recommended to optimize these transitions on your specific mass spectrometer.
Q3: What are the major challenges when analyzing Ribavirin in complex biological matrices?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of Ribavirin, leading to inaccurate quantification.[1][3]
-
Isobaric Interferences: Endogenous compounds, such as uridine, have the same nominal mass as Ribavirin and can co-elute, causing interference.[1][4] Chromatographic separation is crucial to resolve this.
-
Poor Retention in Reversed-Phase Chromatography: Ribavirin is a highly polar molecule, which can lead to poor retention on traditional C18 columns.[4]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Problem 1: Low sensitivity or high limit of detection (LOD)/limit of quantification (LOQ).
| Possible Cause | Suggested Solution |
| Suboptimal Sample Preparation | Inadequate removal of matrix components can lead to ion suppression. Consider switching from a simple protein precipitation method to a more rigorous solid-phase extraction (SPE) protocol.[1][5] Hypercarb and phenyl boronic acid cartridges have been shown to be effective for cleaning up samples containing Ribavirin.[1][5][6] |
| Inefficient Chromatographic Separation | Poor peak shape or co-elution with interfering compounds can reduce sensitivity. Optimize your mobile phase composition. Using an aqueous mobile phase with additives like formic acid and ammonium acetate can improve peak shape.[1] Consider using a specialized column for polar compounds, such as a Hypercarb or an amide column, to improve retention and resolution from interferences.[1][4] |
| Non-optimized Mass Spectrometer Parameters | The source and compound-specific parameters may not be optimal. Infuse a standard solution of Ribavirin and this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, nozzle voltage, gas flows, and collision energies.[1] |
Problem 2: High variability in results and poor reproducibility.
| Possible Cause | Suggested Solution |
| Matrix Effects | Inconsistent ion suppression or enhancement across different samples can lead to high variability. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects.[1][7][8] Ensure the internal standard is added early in the sample preparation process. |
| Sample Instability | Ribavirin may degrade during sample storage or processing. Perform stability studies to assess the stability of Ribavirin in the matrix at different conditions (e.g., room temperature, freeze-thaw cycles).[9] |
| Inconsistent Sample Preparation | Manual sample preparation can introduce variability. Automating the sample preparation, for instance using a 96-well format, can improve consistency and throughput.[10] |
Problem 3: Interference or extra peaks observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Co-elution with Isobaric Compounds | Endogenous nucleosides like uridine are isobaric to Ribavirin and can interfere with quantification if not chromatographically separated.[1][4] Employing a Hypercarb column has been demonstrated to effectively separate Ribavirin from uridine.[1] |
| Contamination | Contamination from reagents, vials, or the LC system can introduce extraneous peaks. Ensure high-purity solvents and reagents are used. Implement a rigorous cleaning protocol for the LC system. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Ribavirin in different biological matrices as reported in various studies.
Table 1: LOD and LOQ of Ribavirin in Chicken Muscle
| Parameter | Value | Reference |
| LOD | 0.1 ng/mL | [1][11] |
| LOQ | 0.5 ng/mL | [1][11] |
Table 2: LOD and LOQ of Ribavirin in Human Serum/Plasma
| Method | LOD | LOQ | Reference |
| LC-MS/MS | - | 1 ng/mL | [2] |
| HPLC-UV | 0.05 µg/mL | 0.1 µg/mL | [6] |
| Capillary Electrophoresis | 0.05 µg/mL | 0.10 µg/mL | [5][12] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Chicken Samples
This protocol is adapted from a method developed for the analysis of Ribavirin in chicken.[1]
-
Homogenization: Homogenize the chicken tissue sample.
-
Extraction:
-
Weigh 2.00 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of this compound internal standard (ISTD) solution (1 µg/mL).
-
Add 10 mL of 0.1% formic acid in water containing 5% acetonitrile.
-
Vortex and centrifuge the sample.
-
-
SPE Purification:
-
Condition a Hypercarb SPE cartridge.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Ribavirin with an appropriate solvent.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of 5mM ammonium acetate containing 5% acetonitrile (v/v) and 0.1% (v/v) formic acid.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Ribavirin Analysis
The following are typical starting parameters that should be optimized for your specific instrumentation.[1]
-
LC Column: Hypercarb analytical column (e.g., 2.1 mm x 100 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient: A gradient elution program should be developed to separate Ribavirin from matrix interferences.
-
Injection Volume: 5 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MS System: Triple quadrupole mass spectrometer.
-
MRM Transitions:
-
Ribavirin: 245 → 113
-
This compound: 250 → 113
-
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ribavirin in human serum and plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with endogenous interferences for accurate Ribavirin quantification.
Welcome to the technical support center for the accurate quantification of Ribavirin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from endogenous interferences during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous interferences in Ribavirin quantification?
A1: The most frequently encountered endogenous interferences in Ribavirin quantification, particularly when using LC-MS/MS, are isobaric compounds, meaning they have the same nominal mass as Ribavirin. The primary interfering compounds are the endogenous nucleosides uridine and cytosine.[1] It is crucial to chromatographically separate these compounds from the Ribavirin peak to ensure accurate quantification.[1][2]
Q2: Which analytical techniques are most suitable for Ribavirin quantification in biological matrices?
A2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying Ribavirin.[2][3][4][5] LC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous when dealing with complex biological matrices and low concentrations of the analyte.[2]
Q3: What are the recommended sample preparation techniques to minimize endogenous interference?
A3: The choice of sample preparation technique depends on the biological matrix and the analytical method. The most common methods include:
-
Protein Precipitation (PPT): A simple and rapid method suitable for both HPLC-UV and LC-MS/MS.[1][6]
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup than PPT and can significantly reduce matrix effects, leading to improved accuracy and precision.[5][7][8] Phenylboronic acid SPE cartridges are particularly effective for selectively extracting Ribavirin.[7][8]
-
Dephosphorylation followed by PPT or SPE: This is essential when quantifying total Ribavirin in red blood cells, as Ribavirin is predominantly present in its phosphorylated forms within these cells.[3]
Q4: How can I confirm that the peaks I'm seeing are from Ribavirin and not an interfering compound?
A4: For LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., ¹³C₅-Ribavirin) is highly recommended.[1] This internal standard will have the same retention time and ionization properties as Ribavirin but a different mass, allowing for confident identification and accurate quantification. Additionally, monitoring multiple MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard can increase confidence in peak identity. For HPLC-UV, co-injection with a certified Ribavirin standard is a common method for peak confirmation.
Troubleshooting Guides
Issue 1: Co-eluting or Overlapping Peaks in the Chromatogram
Question: I am observing a peak that is co-eluting with my Ribavirin peak, leading to inaccurate quantification. How can I resolve this?
Answer: Co-elution, especially with endogenous compounds like uridine, is a common issue.[2][4] Here is a step-by-step guide to troubleshoot and resolve this problem:
Troubleshooting Workflow for Co-eluting Peaks
Caption: A flowchart for troubleshooting co-eluting peaks in Ribavirin analysis.
-
Optimize Chromatographic Conditions:
-
Modify the Mobile Phase Gradient: Adjusting the gradient elution profile can often separate the interfering peak from the Ribavirin peak.
-
Change Mobile Phase Composition: If using acetonitrile, consider switching to methanol or vice versa. This can alter the selectivity of the separation.
-
Evaluate Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider columns with different stationary phases, such as a Phenyl-Hexyl or a porous graphitic carbon (Hypercarb) column, which is effective for retaining and separating polar analytes like Ribavirin and its interferences.[1][4]
-
-
Enhance Sample Preparation:
-
If you are using protein precipitation, switching to Solid-Phase Extraction (SPE) can provide a cleaner sample by removing more of the matrix components that may be causing the interference. Phenylboronic acid SPE cartridges have shown high recovery and selectivity for Ribavirin.[8]
-
-
Confirm Peak Identity (especially for LC-MS/MS):
-
Utilize a stable isotope-labeled internal standard for Ribavirin. This will help to differentiate the analyte peak from any interfering peaks.
-
Monitor multiple MRM transitions for Ribavirin. An interfering compound is unlikely to produce the same multiple product ions as Ribavirin.
-
Issue 2: Ion Suppression or Enhancement in LC-MS/MS Analysis
Question: My Ribavirin signal is inconsistent and I suspect matrix effects are causing ion suppression. What should I do?
Answer: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate and imprecise results. Here’s how to address it:
Workflow for Managing Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in Ribavirin LC-MS/MS analysis.
-
Improve Sample Cleanup:
-
As with co-elution, transitioning from protein precipitation to solid-phase extraction (SPE) is a highly effective way to reduce matrix effects by removing a larger portion of the interfering endogenous components.
-
-
Modify Chromatographic Separation:
-
Adjust the chromatographic method to separate the elution of Ribavirin from the regions where ion suppression is most pronounced. A post-column infusion experiment can help identify these regions.
-
-
Use an Appropriate Internal Standard:
-
The use of a stable isotope-labeled internal standard is the most effective way to compensate for ion suppression. Since the internal standard is chemically identical to the analyte, it will experience the same degree of ion suppression, and the ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.
-
-
Dilute the Sample:
-
If the Ribavirin concentration is high enough, diluting the sample can reduce the concentration of the interfering matrix components to a level where they no longer cause significant ion suppression.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline and may need optimization for specific matrices and analytical systems.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the HPLC or LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) with Phenylboronic Acid Cartridges
This protocol is adapted for the selective extraction of Ribavirin.
-
Precondition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of 20 mM ammonium acetate buffer (pH 8.5).[7]
-
Sample Preparation: In a separate tube, mix 500 µL of serum sample with 50 µL of internal standard and 500 µL of 20 mM ammonium acetate buffer (pH 8.5). Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.[7]
-
Load the sample: Load the supernatant from the previous step onto the preconditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge twice with 1 mL of 20 mM ammonium acetate buffer to remove unbound interferences.[7]
-
Elute Ribavirin: Elute the Ribavirin and internal standard with 300 µL of 3% formic acid into a clean collection tube.[7]
-
Analysis: Inject an aliquot of the eluate into the analytical system.
Protocol 3: HPLC-UV Method for Ribavirin Quantification
This is a representative HPLC-UV method.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. For example, 97% A for the first 10 minutes, then a ramp to 50% B over 5 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 207 nm.[9]
-
Injection Volume: 20-100 µL.
Protocol 4: LC-MS/MS Method for Ribavirin Quantification
This is a representative LC-MS/MS method.
-
Column: Hypercarb, 100 mm x 2.1 mm, 5 µm particle size.[1]
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A suitable gradient to separate Ribavirin from endogenous interferences.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ribavirin: m/z 245.2 -> 113.1[4]
-
¹³C₅-Ribavirin (Internal Standard): m/z 250.2 -> 118.1 (example transition)
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Ribavirin Analysis
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery | Generally lower and more variable | High and consistent (>90% reported with some methods)[5] |
| Matrix Effect | Higher potential for ion suppression/enhancement | Significantly reduced matrix effects |
| Sample Cleanliness | Less clean, higher background | Cleaner extract, lower background |
| Throughput | High, suitable for automation | Can be automated, but generally lower than PPT |
| Cost | Low | Higher (cost of SPE cartridges) |
Table 2: Typical Validation Parameters for Ribavirin Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 8.0 µg/mL[7] | 1 - 1000 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | ~0.05 - 0.1 µg/mL[5][7] | ~1 ng/mL[11] |
| Intra-day Precision (%CV) | < 5%[7] | < 10%[2] |
| Inter-day Precision (%CV) | < 6% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15%[2] |
| Recovery | 65.5% (SPE method)[7] | >85% (PPT method)[3] |
Note: The values presented in these tables are indicative and may vary depending on the specific protocol, instrumentation, and laboratory conditions.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column [mdpi.com]
- 6. research.uniupo.it [research.uniupo.it]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ribavirin-13C5 Sample Extraction and Recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample extraction on Ribavirin-13C5 recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a stable isotope-labeled version of Ribavirin, a broad-spectrum antiviral agent.[1][2] It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Ribavirin concentrations in biological matrices.[3][4] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variability in sample preparation and instrument response.[3]
Q2: Which sample extraction methods are commonly used for Ribavirin and this compound?
Commonly employed extraction techniques include:
-
Solid-Phase Extraction (SPE): This is a highly selective method, often utilizing phenylboronic acid (PBA) cartridges that specifically bind to the cis-diol groups of the ribose moiety in Ribavirin.[5][6][7][8]
-
Protein Precipitation (PPT): This method uses solvents like acetone or acids such as trichloroacetic acid (TCA) to remove proteins from the sample matrix.[9][10]
-
Liquid-Liquid Extraction (LLE): While less common in the cited literature for Ribavirin, LLE is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.
-
Monolithic Silica Disk-Packed Spin Columns: This is a newer, rapid, and selective extraction method also based on the interaction with phenylboronate moieties.[5][11]
Q3: What are the expected recovery rates for this compound with different extraction methods?
Recovery can vary significantly depending on the method, matrix, and optimization of the protocol. Here is a summary of reported recovery rates for Ribavirin, which are expected to be comparable for this compound:
| Extraction Method | Matrix | Reported Recovery | Citation(s) |
| Solid-Phase Extraction (PBA) | Serum | >90% | [5] |
| Solid-Phase Extraction (PBA) | Serum | ~100% | |
| Solid-Phase Extraction (PBA) | Whole Blood | 85.9% - 90.7% (at 10-40 µM) | [6] |
| Solid-Phase Extraction (PBA) | Serum | 65.5% | [7] |
| Protein Precipitation (TCA/Acetone) | Urine | Method dependent, can be variable | [10] |
Q4: Can the choice of extraction method impact the final quantification of Ribavirin?
Yes, the choice of extraction method can significantly impact the recovery of the analyte and the internal standard, as well as the cleanliness of the final extract.[12] An inefficient or highly variable extraction process can lead to inaccurate and imprecise results. Therefore, it is crucial to validate the chosen extraction method to ensure consistent and high recovery for both Ribavirin and this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the sample extraction of this compound.
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal pH for SPE Binding | For phenylboronic acid (PBA) columns, ensure the pH of the loading and wash solutions is basic (e.g., pH 8.5) to facilitate the binding of Ribavirin's cis-diol groups to the sorbent.[5][6] |
| Inefficient Elution from SPE Cartridge | Ensure the elution solution is sufficiently acidic (e.g., 1-3% formic acid) to disrupt the interaction between this compound and the PBA sorbent.[5][7] Test different volumes and concentrations of the elution solvent. |
| Incomplete Protein Precipitation | When using protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetone) to sample volume is used (typically at least 3-4 volumes of cold acetone).[9] Incubation time and temperature (-20°C) are also critical.[9] |
| Analyte Loss During Solvent Evaporation | If a solvent evaporation step is used, avoid excessive heat or prolonged drying, which can lead to the loss of the analyte. A gentle stream of nitrogen is recommended. |
| Co-precipitation of Analyte with Proteins | In protein precipitation, the analyte might get trapped in the protein pellet. After centrifugation, carefully collect the supernatant. A second extraction of the pellet might be necessary for some protocols. |
Issue 2: High Variability in this compound Recovery
| Potential Cause | Troubleshooting Step |
| Inconsistent SPE Cartridge Performance | Ensure all SPE cartridges are from the same lot and are properly conditioned before use. Inconsistent packing can lead to variable flow rates and recoveries. |
| Variable pH of Buffers and Solutions | Prepare all buffers and solutions fresh and verify the pH before each experiment. Small variations in pH can significantly affect SPE performance.[5] |
| Inconsistent Pipetting and Sample Handling | Use calibrated pipettes and maintain a consistent workflow for all samples to minimize human error. |
| Matrix Effects | The sample matrix (e.g., plasma, urine) can interfere with the extraction process. Evaluate the need for additional cleanup steps or consider a more selective extraction method like SPE over protein precipitation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Phenylboronic Acid (PBA) Cartridges
This protocol is a generalized procedure based on several cited methods for the extraction of Ribavirin from serum or plasma.[5][7][8]
-
Cartridge Conditioning: Condition the PBA SPE cartridge with 1 mL of methanol followed by 1 mL of the conditioning solution (e.g., 0.6% ammonia solution or 20 mM ammonium acetate, pH 8.5).[5][7]
-
Sample Loading: Mix the sample (e.g., 500 µL of serum) with the internal standard (this compound) and a basic buffer (e.g., 500 µL of 20 mM ammonium acetate, pH 8.5).[7] Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of the basic buffer to remove unretained matrix components.[7]
-
Elution: Elute the Ribavirin and this compound from the cartridge using an acidic solution (e.g., 300-1000 µL of 1-3% formic acid).[5][7]
-
Analysis: The eluate can be directly injected into the LC-MS/MS system or undergo a solvent evaporation and reconstitution step if further concentration is needed.
Protocol 2: Protein Precipitation (PPT) using Acetone
This protocol is a general procedure for removing proteins from biological samples.[9]
-
Sample Preparation: To a microcentrifuge tube, add the sample (e.g., 100 µL of plasma) and the internal standard (this compound).
-
Precipitation: Add at least four volumes of ice-cold acetone (e.g., 400 µL) to the sample.
-
Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes to facilitate protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the Ribavirin and this compound to a new tube.
-
Drying and Reconstitution: Evaporate the acetone under a gentle stream of nitrogen and reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound sample analysis.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. epistemonikos.org [epistemonikos.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of extraction and enrichment methods for recovery of respiratory RNA viruses in a metagenomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Ribavirin Quantification Using Ribavirin-13C5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of antiviral agents like Ribavirin is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ribavirin analysis, with a focus on the use of a stable isotope-labeled internal standard, Ribavirin-13C5.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard.[1] This is because a SIL IS, such as this compound, shares nearly identical physicochemical properties with the analyte, Ribavirin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.[1] The result is enhanced precision and accuracy in the quantification of the target compound.
Alternative approaches, such as using a structural analog like Bamethan as an internal standard, have been employed.[2][3] While this can be a viable option when a SIL IS is unavailable, it may not perfectly mimic the behavior of Ribavirin, potentially leading to less reliable data.
Experimental Workflow: A Step-by-Step Overview
The general workflow for the LC-MS/MS analysis of Ribavirin in biological matrices involves several key steps, from sample preparation to data acquisition.
Experimental workflow for Ribavirin analysis.
Comparative Analysis of Methodologies
Several LC-MS/MS methods have been developed and validated for the determination of Ribavirin in various biological matrices. The following tables summarize the key parameters of these methods, offering a comparative overview.
Sample Preparation and Chromatography
| Parameter | Method A | Method B | Method C |
| Internal Standard | This compound [4] | Bamethan[2][3] | 15N-d2-Ribavirin |
| Sample Matrix | Serum[4] | Human Plasma and Serum[3] | Human Plasma (EDTA) |
| Extraction Method | Protein Precipitation[4] | Protein Precipitation[3] | Solid Phase Extraction (SPE) |
| Chromatographic Column | Hypercarb[4] | Silica[3] | Waters Atlantis HILIC[5] |
Key Observation: While protein precipitation is a simpler and faster extraction technique, Solid Phase Extraction (SPE) can provide a cleaner extract, potentially reducing matrix effects. The choice of chromatographic column is crucial, especially for a polar compound like Ribavirin, to achieve adequate retention and separation from endogenous interferences.
Mass Spectrometry and Validation Parameters
| Parameter | Method A | Method B | Method C |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (Ribavirin) | Not Specified | Not Specified | 245.1 -> 113.1 m/z[5] |
| MRM Transition (IS) | Not Specified | Not Specified | 248.1 -> 114.1 m/z (15N-d2-Ribavirin)[5] |
| Linearity Range (ng/mL) | Not Specified | 10 - 10000[3] | 10 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Not Specified | 10[2] | 10.0[5] |
| Intra-day Precision (%CV) | Excellent[4] | Not Specified | 1.8 - 9.5[5] |
| Inter-day Precision (%CV) | Excellent[4] | Not Specified | Not Specified |
| Accuracy (%Bias) | Excellent[4] | Not Specified | 0.7 - 6.0[5] |
Key Observation: The use of a stable isotope-labeled internal standard, such as this compound or 15N-d2-Ribavirin, allows for reliable quantification across a defined linear range. The validation data for methods utilizing these internal standards demonstrate excellent precision and accuracy, in line with regulatory guidelines from bodies like the FDA and EMA.[6][7][8][9][10]
Critical Consideration: Isobaric Interferences
A significant challenge in the bioanalysis of Ribavirin is the potential for interference from endogenous isobaric compounds, such as uridine and cytosine.[4] These compounds can have the same nominal mass as Ribavirin and may co-elute, leading to inaccurate quantification. Therefore, a crucial aspect of method validation is to ensure sufficient chromatographic separation of Ribavirin from these potential interferences.[4] The use of specialized columns like Hypercarb or HILIC can be advantageous in achieving this separation.[4][5]
Detailed Experimental Protocols
Method A: Protein Precipitation with this compound IS
-
Sample Preparation: To a serum sample, an appropriate amount of this compound internal standard solution is added. Proteins are then precipitated by the addition of a solvent like acetonitrile. After centrifugation, the supernatant is collected for analysis.[4]
-
Chromatography: A Hypercarb analytical column is used for the chromatographic separation of Ribavirin from endogenous interferences.[4] The mobile phase composition and gradient are optimized to achieve adequate retention and peak shape.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+). The multiple reaction monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for Ribavirin and this compound.[11][12]
Method C: Solid Phase Extraction with 15N-d2-Ribavirin IS
-
Sample Preparation: A phenylboronic acid (PBA) solid-phase extraction (SPE) plate is conditioned. The plasma sample, spiked with 15N-d2-Ribavirin, is loaded onto the plate. The plate is then washed, and the analytes are eluted. The eluate is dried down and reconstituted before injection.[5]
-
Chromatography: A Waters Atlantis HILIC column is used with a mobile phase consisting of acetonitrile, water, and formic acid.[5]
-
Mass Spectrometry: An API 4000 mass spectrometer with an ESI+ source is used. The MRM transitions monitored are 245.1 -> 113.1 m/z for Ribavirin and 248.1 -> 114.1 m/z for 15N-d2-Ribavirin.[5]
Conclusion
The validation of an LC-MS/MS method for Ribavirin quantification requires careful consideration of the internal standard, sample preparation technique, and chromatographic separation. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest level of accuracy and precision. Furthermore, the chromatographic method must be capable of resolving Ribavirin from potential isobaric interferences to guarantee the reliability of the analytical data. This guide provides a framework for comparing and selecting the most appropriate methodology for your research and development needs.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celerion.com [celerion.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ribavirin-13C5 vs. Deuterated Ribavirin as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for the antiviral drug Ribavirin: Ribavirin-13C5 and deuterated Ribavirin.
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics, thus compensating for variations during sample processing and analysis. While both this compound and deuterated Ribavirin are designed to fulfill this role, their inherent structural differences can lead to variations in performance. This guide will delve into a comparison of their performance based on available experimental data, provide detailed experimental protocols, and visualize key concepts to aid in the selection of the most suitable internal standard for your research needs.
Quantitative Performance Comparison
| Performance Metric | This compound | Deuterated Ribavirin (e.g., ¹⁵N-d₂-Ribavirin) | Key Considerations |
| Linearity (r²) | >0.999[1] | >0.996[2] | Both internal standards demonstrate excellent linearity over a wide concentration range. |
| Precision (%CV) | Intra-day: 1.34 - 3.88%[1]Inter-day: 1.10 - 4.67%[1] | Inter-batch: 1.8 - 9.5%[2] | This compound has shown slightly better precision in some studies. |
| Accuracy (%Bias) | Intra-day: -7.83 to -1.39%[1]Inter-day: -6.38 to -2.25%[1] | Inter-batch: 0.7 - 6.0%[2] | Both internal standards provide high accuracy within acceptable limits. |
| Recovery | 94 - 110%[3] | Not explicitly reported in reviewed studies | Recovery for this compound is well-documented and high. |
| Matrix Effect | No significant matrix effects reported[4] | Potential for ion suppression, though manageable[5] | ¹³C-labeled standards are generally less prone to chromatographic shifts and matrix effects compared to deuterated ones. |
| Isotopic Effect | Minimal to none | Potential for isotopic effects, which may lead to partial separation from the analyte. | The larger mass difference in deuterated standards can sometimes cause a slight shift in retention time. |
| Commercial Availability | Readily available from various suppliers[6][7][8][9] | Available, but specific deuteration patterns may vary | Both are commercially accessible for research purposes. |
Experimental Protocols
Below are representative experimental protocols for the quantification of Ribavirin in biological matrices using a stable isotope-labeled internal standard. These protocols are generalized from several published methods.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Ribavirin from plasma or serum.
-
To 100 µL of plasma/serum sample, add 50 µL of the internal standard working solution (either this compound or deuterated Ribavirin).
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is the most common analytical technique for the quantification of Ribavirin due to its high sensitivity and selectivity.
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar Ribavirin molecule[2][10]. A C18 column can also be used with appropriate mobile phase modifications.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water) is typically used.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.
-
MRM Transitions:
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the typical bioanalytical workflow for Ribavirin.
Caption: A logical diagram comparing key attributes of the two internal standards.
Conclusion and Recommendation
Both this compound and deuterated Ribavirin serve as effective internal standards for the bioanalysis of Ribavirin. The choice between them may depend on the specific requirements of the assay and the instrumentation available.
-
This compound is often considered the "gold standard" as the carbon-13 labeling results in a molecule that is chemically and chromatographically almost identical to the unlabeled analyte, minimizing the risk of isotopic effects and differential matrix effects. The performance data suggests it may offer slightly higher precision.
-
Deuterated Ribavirin is also a robust choice and has been successfully used in numerous validated methods. However, researchers should be mindful of the potential for partial chromatographic separation from the analyte, especially with a high number of deuterium substitutions, which could impact quantification if not properly addressed during method development.
For most applications, This compound is the recommended internal standard due to its closer physicochemical similarity to the analyte, which generally translates to more reliable and reproducible results. However, deuterated Ribavirin remains a viable and cost-effective alternative, provided that thorough validation is performed to ensure the absence of any adverse isotopic effects on the analytical results.
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feasibility of ribavirin therapeutic drug monitoring in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. shodex.com [shodex.com]
- 11. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ribavirin Using Ribavirin-¹³C₅ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Ribavirin, with a focus on the accuracy and precision achieved using a stable isotope-labeled internal standard, Ribavirin-¹³C₅. The use of an appropriate internal standard is critical in bioanalytical methods to correct for variability during sample processing and analysis. Ribavirin-¹³C₅ is a robust internal standard for mass spectrometry-based assays due to its chemical and physical similarities to the analyte, Ribavirin.[1][2] This guide presents supporting experimental data from various studies to aid researchers in selecting the most suitable method for their specific applications.
Comparative Performance of Analytical Methods
The quantification of Ribavirin in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data below summarizes the performance characteristics of these methods, highlighting the enhanced precision and accuracy offered by LC-MS/MS methods utilizing Ribavirin-¹³C₅.
Table 1: Performance of LC-MS/MS Methods with Ribavirin-¹³C₅ Internal Standard
| Biological Matrix | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (% CV) | Reference |
| Human Plasma | 1 - 1,000 ng/mL | 1 ng/mL | -5.8% to 9.4% | 0.8% to 8.3% | [3] |
| Monkey Red Blood Cells (Total Ribavirin) | 100 - 10,000 ng/mL | 100 ng/mL | -4.0% to 1.0% | 1.95% to 4.50% | [4] |
| Multiple Cell Matrices (Phosphorylated Ribavirin) | 0.5 - 200 pmol/sample | 0.5 pmol/sample | Within ±15% | ≤ 15% | [5] |
Table 2: Performance of Alternative Analytical Methods (HPLC-UV)
| Biological Matrix | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (% RSD/CV) | Reference |
| Human Whole Blood | 625 - 320,000 ng/mL | 625 ng/mL | < 9.0% | < 9.0% | [6] |
| Human Red Blood Cells | 1 - 200 µg/mL | 1 µg/mL | -5.69% to 6.89% | 3.36% to 9.26% | [7] |
| Pharmaceutical Preparations | Not Specified | Not Specified | 98-102% (Recovery) | < 1.00% | [8] |
Experimental Workflow & Signaling Pathways
The general workflow for the quantification of Ribavirin in biological samples using an internal standard like Ribavirin-¹³C₅ involves sample preparation, chromatographic separation, and detection.
Caption: Workflow for Ribavirin quantification using an internal standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of protocols from published studies.
Protocol 1: LC-MS/MS Quantification of Ribavirin in Human Plasma
This method was developed for the simultaneous analysis of Viramidine and Ribavirin.[3]
-
Sample Preparation:
-
An internal standard solution containing [¹³C]Ribavirin is added to human plasma samples.
-
Proteins are precipitated by adding acetonitrile.
-
The sample is centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
An HPLC system is used to separate the analytes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions Monitored:
-
Ribavirin: m/z 245 → 113.
-
[¹³C]Ribavirin: m/z 250 → 113.[3]
-
-
Protocol 2: LC-MS/MS Quantification of Total Ribavirin in Monkey Red Blood Cells (RBCs)
This method measures total Ribavirin, including its phosphorylated metabolites, after enzymatic conversion.[4]
-
Sample Preparation:
-
Internal standards, including [¹³C]Ribavirin, are added to the RBC samples.
-
Perchloric acid is added to precipitate proteins and lyse the cells.
-
The sample undergoes a conversion step to dephosphorylate Ribavirin metabolites back to Ribavirin.
-
The sample is purified using an aminopropyl (NH₂) solid-phase extraction (SPE) cartridge.[4]
-
-
Chromatographic Separation:
-
Separation is achieved using an HPLC system.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Transitions Monitored:
-
Ribavirin: m/z 245 → 113.
-
[¹³C]Ribavirin: m/z 250 → 113.[4]
-
-
Protocol 3: HPLC-UV Quantification of Total Ribavirin in Human Red Blood Cells (RBCs)
This method provides an alternative to mass spectrometry for measuring total Ribavirin concentration.[7][9]
-
Sample Preparation:
-
RBCs are lysed.
-
Phosphatase is added to the sample and incubated to convert phosphorylated Ribavirin metabolites to free Ribavirin.[9]
-
Proteins are precipitated.
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Column: Atlantis C₁₈ column.[9]
-
-
UV Detection:
-
The concentration is determined by measuring the absorbance at a specific wavelength.
-
Discussion
The use of a stable isotope-labeled internal standard, such as Ribavirin-¹³C₅, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar ionization effects, effectively correcting for matrix effects and variations in instrument response. The data presented in Table 1 demonstrates that LC-MS/MS methods incorporating Ribavirin-¹³C₅ achieve high accuracy (bias generally within ±10%) and excellent precision (CV often below 10%).[3][4] These methods also offer very low limits of quantification, enabling the measurement of Ribavirin at therapeutic concentrations.[3]
A critical aspect of accurate Ribavirin quantification is the chromatographic separation from endogenous isobaric compounds, such as uridine and cytosine, which can interfere with the analysis.[10] The use of specific columns, like Hypercarb, can achieve this necessary separation.[10]
While HPLC-UV methods are also utilized and can provide reliable quantification, they generally exhibit higher limits of quantification compared to LC-MS/MS.[6][7] However, HPLC-UV can be a cost-effective alternative when the expected analyte concentrations are high, such as in pharmaceutical formulations or in specific clinical scenarios.[8] The accuracy and precision of validated HPLC-UV methods are typically within acceptable limits for bioanalytical assays.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a useful HPLC-UV method for quantification of total and phosphorylated-ribavirin in blood and erythrocytes of HCV+ patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Ribavirin-13C5 as an Internal Standard in Antiviral Drug Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral therapeutics, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Ribavirin-13C5, and other internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of this compound for mitigating matrix effects and enhancing data quality in LC-MS/MS analysis of ribavirin.
The primary role of an internal standard in quantitative mass spectrometry is to correct for the variability inherent in sample preparation and instrument response. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects.[1][2]
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, this guide compares validation parameters from studies utilizing this compound against those from a study employing a structural analog, Bamethan, as the internal standard for ribavirin analysis.
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Bamethan (Structural Analog IS) |
| Intra-day Precision (%CV) | 0.8 - 8.3%[3] | Not explicitly reported, but overall precision was <15% |
| Inter-day Precision (%CV) | 1.0 - 7.0%[3] | Not explicitly reported, but overall precision was <15% |
| Accuracy (%Bias) | -5.8 to 9.4%[3] | Not explicitly reported, but overall accuracy was within ±15% |
| Linearity (r²) | >0.999[4] | >0.99[5] |
| Matrix Effect | Significantly minimized due to co-elution and identical ionization behavior.[1][2][6] | Potential for differential matrix effects, leading to reduced accuracy and precision.[6] |
| Extraction Recovery | Variability effectively compensated for. | Potential for differential recovery, leading to inaccurate quantification. |
Note: The data presented is compiled from multiple sources for comparative purposes. Direct head-to-head studies are limited; however, the compiled data aligns with the well-established principles of bioanalytical method validation.
The Critical Advantage of this compound in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[6] These effects can lead to inaccurate and imprecise results. Stable isotope-labeled internal standards like this compound are exceptionally effective at correcting for matrix effects because they have the same retention time and ionization efficiency as the analyte.[1][2] Any matrix-induced change in the analyte's signal will be mirrored by a proportional change in the internal standard's signal, thus maintaining an accurate analyte-to-IS ratio.
Structural analogs, on the other hand, can have different retention times and ionization characteristics, making them less reliable in compensating for matrix effects. This can be a particular issue in complex matrices such as plasma or serum.[6]
Experimental Workflows and Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable data. Below are representative experimental workflows and protocols for the analysis of ribavirin in human plasma using LC-MS/MS with this compound as the internal standard.
Detailed Experimental Protocol for Ribavirin Analysis using this compound
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of ribavirin and this compound in methanol.
-
Prepare working solutions of ribavirin for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
This compound: m/z 250.1 → 113.1
-
4. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is critical for the development of a robust bioanalytical method. The following diagram illustrates the logical flow and the superiority of a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, is strongly recommended for the quantitative analysis of ribavirin in biological matrices. The near-identical physicochemical properties of this compound to the unlabeled analyte ensure superior performance in correcting for matrix effects and other sources of analytical variability. This leads to enhanced accuracy, precision, and overall data reliability, which are critical in research, clinical, and drug development settings. While structural analogs may be considered when a SIL-IS is unavailable, researchers must be aware of the potential for compromised data quality. For the most robust and defensible bioanalytical results, this compound is the unequivocal choice.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feasibility of ribavirin therapeutic drug monitoring in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Ribavirin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Ribavirin, a broad-spectrum antiviral agent. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are evaluated based on published experimental data. This comparison aims to assist researchers and clinicians in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, specificity, accuracy, and precision.
Quantitative Method Performance
The following tables summarize the key performance parameters of the most frequently employed methods for Ribavirin quantification. These parameters are essential for evaluating the reliability and suitability of a method for routine therapeutic drug monitoring and quality control analysis.
Table 1: Performance Characteristics of HPLC-UV Methods for Ribavirin Quantification
| Parameter | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Laboratory/Study Reference |
| Linearity | 0.1 - 10.0 | - | - | - | [1] |
| 1 - 200 | - | - | - | [2] | |
| 5 - 200 | - | - | - | [3] | |
| Accuracy | - | 98-102 | - | - | [4] |
| Precision | - | - | < 2.0 | - | [5][6] |
| Recovery | - | - | - | 85.45 - 89.05 | [2] |
| - | - | - | 98-102 | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Ribavirin Quantification
| Parameter | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV %) | Limit of Quantification (ng/mL) | Laboratory/Study Reference |
| Linearity | 100 - 10,000 | - | - | - | [7] |
| Accuracy | - | 98.8 - 101.8 | - | - | [7] |
| Precision | - | - | 2.5 - 5.0 | - | [7] |
| LOQ | - | - | - | 100 | [7] |
| - | - | - | 0.5 | [8] |
Table 3: Performance Characteristics of UV-Vis Spectrophotometric Methods for Ribavirin Quantification
| Parameter | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD %) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Laboratory/Study Reference |
| Linearity | 6 - 42 | - | - | - | [9][10] |
| Accuracy | - | 99.2-101.2 | - | - | [10] |
| Precision | - | - | < 1.64 | - | [10] |
| Molar Absorptivity | - | - | - | Varies with reagent | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key experiments cited in this guide.
HPLC-UV Method for Ribavirin in Human Plasma
This method is suitable for therapeutic drug monitoring.
-
Sample Preparation:
-
Chromatographic Conditions:
LC-MS/MS Method for Ribavirin in Biological Matrices
This method offers high sensitivity and is ideal for studies requiring low detection limits.
-
Sample Preparation:
-
For total Ribavirin in red blood cells, incubate with acid phosphatase to dephosphorylate Ribavirin metabolites.[2]
-
Extract Ribavirin using perchloric acid followed by solid-phase extraction (SPE) with a phenyl boronate or Hypercarb cartridge.[8][13]
-
Add an internal standard (e.g., ¹³C₅-uridine).[7]
-
Evaporate the final eluate and reconstitute in the initial mobile phase.[8]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Achieved on a suitable analytical column like a Hypercarb column.[8]
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate with 0.1% formic acid).[8]
-
Ionization: Positive electrospray ionization (ESI+).[7]
-
Mass Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition of m/z 245 -> 113 for Ribavirin.[7]
-
UV-Vis Spectrophotometric Method for Ribavirin in Pharmaceutical Formulations
A simple and cost-effective method for quality control of pharmaceutical preparations.
-
Sample Preparation:
-
Spectrophotometric Analysis:
-
Record the UV spectrum of the standard and sample solutions between 200 and 400 nm.[4]
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 207 nm.[4][5][6]
-
For some methods, a chromogenic reaction is employed, and the absorbance of the resulting colored complex is measured in the visible region (e.g., 510 nm with 1,10-phenanthroline and ferric chloride).[11]
-
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Ribavirin using different analytical techniques.
Caption: General workflow for Ribavirin quantification by HPLC-UV.
Caption: Workflow for sensitive Ribavirin analysis by LC-MS/MS.
References
- 1. Ribavirin Quantification in Combination Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of six sequential spectrophotometric methods for quantification and separation of ribavirin, sofosbuvir and daclatasvir: An application on Laboratory prepared mixture, pharmaceutical preparations, spiked human urine, spiked human plasma, and dissolution test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijream.org [ijream.org]
- 12. Feasibility of ribavirin therapeutic drug monitoring in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Specificity of Ribavirin-13C5 in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antiviral drug ribavirin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Ribavirin-13C5, a carbon-13 labeled analog of ribavirin, is a commonly employed internal standard. This guide provides a comprehensive comparison of the specificity and performance of this compound in the presence of metabolites and other endogenous compounds, supported by experimental data and detailed protocols.
The Challenge of Isobaric Interference
A significant challenge in the bioanalysis of ribavirin is the presence of endogenous isobaric compounds, which have the same nominal mass-to-charge ratio (m/z) as ribavirin. The most notable interfering compounds are uridine and its phosphorylated metabolites.[1][2] This interference can lead to an overestimation of ribavirin concentrations if not adequately addressed. Therefore, the specificity of the analytical method is of utmost importance.
This compound: The Gold Standard with a Caveat
This compound is widely regarded as a suitable internal standard for the quantification of ribavirin due to its chemical and physical similarity to the analyte, ensuring it behaves similarly during sample preparation and ionization. However, its use does not inherently eliminate the risk of isobaric interference affecting the analyte signal. The key to ensuring specificity lies in the chromatographic separation of ribavirin from these interfering compounds.
Performance Data of this compound in LC-MS/MS Methods
Multiple studies have validated LC-MS/MS methods for the quantification of ribavirin using this compound as an internal standard. The following tables summarize the performance characteristics from several of these methods, demonstrating the high level of precision, accuracy, and sensitivity that can be achieved with appropriate chromatographic separation.
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Matrix | Human Serum | Monkey Red Blood Cells | Human Plasma | Chicken Muscle |
| Internal Standard | This compound | [13C]ribavirin | [13C]ribavirin | 13C5–ribavirin |
| Linearity Range | Not Specified | 100-10,000 ng/mL | 1-1000 ng/mL | 1.0-100.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not Specified | 100 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | Not Specified | 1.95 - 4.50% | 0.8 - 8.3% | 1.34 - 3.88% |
| Inter-day Precision (%CV) | Not Specified | Not Specified | Not Specified | 1.10 - 4.67% |
| Intra-day Accuracy (%bias) | Not Specified | Not Specified | -5.8 to 9.4% | -7.83 to -1.39% |
| Inter-day Accuracy (%bias) | Not Specified | 96.0 - 101% | Not Specified | -6.38 to -2.25% |
Alternative Internal Standards
While this compound is the most commonly used internal standard, other compounds have been utilized. One study reported the use of Bamethan as an internal standard for the analysis of ribavirin in human plasma and serum.[3] However, a direct comparison of performance is challenging due to differences in the analytical methodologies.
| Parameter | Study utilizing Bamethan |
| Matrix | Human Plasma and Serum |
| Internal Standard | Bamethan |
| Linearity Range | 10-10000 ng/ml |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | < 15% |
The use of a structurally analogous but not isotopically labeled internal standard like Bamethan can be a cost-effective alternative. However, it may not perfectly mimic the behavior of ribavirin during sample extraction and ionization, potentially leading to less accurate results compared to a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical methods. Below are representative experimental protocols for the quantification of ribavirin using this compound.
Sample Preparation: Protein Precipitation
A simple and rapid method for sample preparation is protein precipitation.
-
To 100 µL of plasma or serum, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2][4]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup, which can be beneficial for reducing matrix effects.
-
Condition a Phenylboronic Acid (PBA) SPE plate with acetonitrile and a pH 9.0 buffer.
-
Load 100 µL of the sample, 50 µL of the internal standard solution, and 1 mL of pH 9.0 buffer.
-
Wash the SPE plate with acetonitrile and an acetonitrile/water mixture.
-
Elute the analyte and internal standard with acidified methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Separation
Achieving chromatographic separation between ribavirin and endogenous isobaric interferences is critical. Porous graphitic carbon columns, such as the Hypercarb column, are highly effective for retaining and separating polar compounds like ribavirin.
-
Column: Hypercarb (e.g., 100 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 50% B over 5 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used for quantification.
-
Ionization Mode: ESI+
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.
-
Source Temperature: ~500 °C
-
Gas Flow (Nebulizer, Heater): Optimized for the specific instrument.
Visualizing Key Processes
To better understand the context of ribavirin analysis, the following diagrams illustrate the metabolic pathway of ribavirin and a typical experimental workflow.
Caption: Metabolic activation of Ribavirin.
Caption: Bioanalytical workflow for Ribavirin.
Conclusion
This compound is a highly effective internal standard for the quantification of ribavirin in biological matrices. However, its use demands a carefully developed and validated LC-MS/MS method that ensures the chromatographic separation of ribavirin from endogenous isobaric interferences, particularly uridine and its metabolites. The use of porous graphitic carbon columns has proven to be a successful strategy for achieving this necessary specificity. While alternative internal standards exist, the physicochemical similarities of this compound to the analyte make it the preferred choice for minimizing variability and ensuring the highest level of accuracy and precision in bioanalytical studies. Researchers and drug development professionals should be aware of the potential for interference and take the necessary steps to mitigate it for reliable data generation.
References
- 1. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
A Comparative Analysis of Ribavirin and its Prodrug Viramidine Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent Ribavirin and its liver-targeting prodrug, Viramidine (also known as Taribavirin). The information presented is supported by experimental data from clinical and preclinical studies, with a focus on analyses utilizing labeled standards for precise quantification.
Executive Summary
Ribavirin is a broad-spectrum antiviral nucleoside analog, a cornerstone in the treatment of chronic Hepatitis C (HCV) for many years, typically in combination with interferons. However, its clinical utility is often hampered by a significant side effect: dose-dependent hemolytic anemia. Viramidine was developed as a prodrug of Ribavirin to mitigate this toxicity. By targeting the liver, the primary site of HCV replication, Viramidine aims to deliver higher concentrations of the active drug to the target organ while reducing systemic exposure and, consequently, the risk of anemia. Clinical trials have demonstrated a significantly improved safety profile for Viramidine concerning hemolytic anemia, although its efficacy in non-inferiority studies compared to Ribavirin has yielded mixed results, suggesting a need for optimized dosing strategies.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of Ribavirin and Viramidine.
Table 1: Comparative Efficacy in Chronic Hepatitis C (in combination with Pegylated Interferon)
| Parameter | Viramidine | Ribavirin | Study |
| Sustained Virologic Response (SVR) | 37.7% | 52.3% | ViSER1[1] |
| Sustained Virologic Response (SVR) | 40% | 55% | ViSER2[2] |
Table 2: Comparative Safety Profile in Chronic Hepatitis C
| Parameter | Viramidine | Ribavirin | Study |
| Hemoglobin Event Rate | 54.6% | 83.7% (p < 0.001) | ViSER1[1] |
| Anemia Rate (Hb < 10 g/dL) | 5.3% | 23.5% (p < 0.001) | ViSER1[1] |
| Hemoglobin Event Rate | 54% | 80% (p < 0.001) | ViSER2[2] |
*Defined as Hemoglobin < 10 g/dL or a decrease of at least 2.5 g/dL from baseline.
Table 3: Comparative Pharmacokinetics in Humans (following oral administration of Viramidine)
| Parameter | Viramidine | Ribavirin (from Viramidine) | Study |
| Plasma Half-life (t½) | 66-76 hours | 340-410 hours | [3] |
| Red Blood Cell (RBC) Half-life (t½) | 200-420 hours | 360-430 hours | [3] |
| Time to Maximum Concentration (tmax) | 1.5 - 3.0 hours | 1.5 - 3.0 hours | [4][5] |
| Plasma Accumulation Factor (R) | ~2 | 9-17 | [3] |
| RBC Accumulation Factor (R) | 5-8 | 77-129 | [3] |
| Urinary Excretion (% of dose) | 1-4% | 9-14% | [3] |
Table 4: Drug Distribution in Animal Models
| Parameter | Viramidine Administration | Ribavirin Administration | Study |
| Liver Radioactivity | 32% higher | - | [6] |
| Liver Drug Level | 3 times higher | - | [6] |
| RBC Drug Level | Half | - | [6] |
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of Viramidine to Ribavirin and its mechanism of action.
Experimental Protocols
Quantification of Viramidine and Ribavirin in Human Plasma using LC-MS/MS with Labeled Standards
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Viramidine and Ribavirin in human plasma, a crucial tool in pharmacokinetic studies.
1. Materials and Reagents:
-
Viramidine and Ribavirin reference standards
-
Stable isotope-labeled internal standards: [13C5]-Ribavirin and [13C5]-Viramidine
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation:
-
A protein precipitation method is employed for sample cleanup.[7]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution containing [13C5]-Ribavirin and [13C5]-Viramidine.
-
Add 300 µL of ACN containing 1% FA to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Analytical Column: A column suitable for retaining polar analytes, such as a Hypercarb column, is recommended to achieve separation from endogenous isobaric compounds like uridine and cytosine.[8]
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% FA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient is run to separate Viramidine, Ribavirin, and potential interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve constructed from standards of known concentrations. The linear range is typically 1-1000 ng/mL for both analytes in plasma.[7]
5. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Intra- and inter-day precision (%CV) should be below 15%, and accuracy (%bias) should be within ±15%.[7]
Conclusion
Viramidine successfully demonstrates a superior safety profile compared to Ribavirin, significantly reducing the incidence of hemolytic anemia in patients with chronic Hepatitis C.[1][2] This is attributed to its liver-targeting properties, which lead to lower systemic and red blood cell exposure to the active drug.[6] However, the clinical trial data indicates that the fixed-dose regimens of Viramidine studied did not achieve non-inferiority in terms of virologic response when compared to weight-based dosing of Ribavirin.[1][2] This suggests that while the prodrug strategy is effective in mitigating toxicity, further dose optimization, potentially through weight-based regimens, may be necessary to enhance its antiviral efficacy. The use of robust bioanalytical methods, such as LC-MS/MS with labeled standards, is essential for accurately characterizing the pharmacokinetics of both Viramidine and its active metabolite Ribavirin to guide future clinical development and optimize therapeutic outcomes.
References
- 1. A phase III study of the safety and efficacy of viramidine versus ribavirin in treatment-naïve patients with chronic hepatitis C: ViSER1 results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of viramidine versus ribavirin in ViSER2: randomized, double-blind study in therapy-naive hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascending multiple-dose pharmacokinetics of viramidine, a prodrug of ribavirin, in adult subjects with compensated hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of viramidine, a prodrug of ribavirin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viramidine, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in mass spectrometry-based bioanalysis, offering a robust means to correct for variability during sample processing and analysis. This guide provides a comparative overview of different SIL-IS, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most appropriate internal standard for your bioanalytical needs.
Key Regulatory Expectations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, recommend the use of a SIL-IS whenever possible for quantitative mass spectrometry-based assays. The core principle is that the SIL-IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for potential variability.
A suitable SIL-IS should possess the following characteristics:
-
High Isotopic Purity: To prevent interference from the unlabeled analyte.
-
Isotopic Stability: The label should not undergo exchange during sample preparation, storage, or analysis.
-
Appropriate Mass Difference: A sufficient mass difference (typically ≥3 amu) is necessary to prevent mass spectral overlap between the analyte and the IS.
-
Co-elution with Analyte: Ideally, the SIL-IS should co-elute with the analyte to effectively compensate for matrix effects.
Comparison of Stable Isotope Labels: Deuterium (²H) vs. Carbon-13 (¹³C)
The choice of isotope for labeling can significantly impact assay performance. Deuterium (²H) and Carbon-13 (¹³C) are the most commonly used stable isotopes. While deuterium labeling is often more cost-effective, it can present analytical challenges.
| Parameter | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS | Key Considerations |
| Chromatographic Behavior | May exhibit a slight retention time shift (isotope effect) compared to the analyte, leading to incomplete compensation for matrix effects.[1][2] | Typically co-elutes perfectly with the analyte, providing superior correction for matrix effects.[1][2] | The magnitude of the isotope effect with deuterium labeling depends on the number and position of the deuterium atoms. |
| Isotopic Stability | Prone to back-exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3] | Not susceptible to back-exchange, offering greater stability and reliability.[3] | Careful placement of deuterium on non-exchangeable carbon atoms can minimize but not always eliminate this risk. |
| Mass Spectrometry | The presence of multiple deuterium atoms can sometimes alter fragmentation patterns compared to the analyte. | Fragmentation patterns are generally identical to the analyte. | This can be a factor in selecting precursor-product ion transitions for MRM assays. |
| Cost | Generally less expensive and more widely available. | Typically more expensive due to more complex synthesis.[3] | The higher initial cost of a ¹³C-IS may be offset by reduced method development time and improved data quality. |
Quantitative Comparison: Analyte Recovery and Precision
The following table summarizes data from a study comparing the performance of an analogous internal standard to a deuterated SIL-IS for the quantification of the anticancer agent kahalalide F.[4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analogous IS | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Deuterated SIL-IS | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |
These data clearly demonstrate the superior accuracy and precision achieved with the use of a SIL-IS.[4]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects Using a SIL-IS
This protocol is designed to quantitatively assess the impact of the biological matrix on the ionization of an analyte and the ability of the SIL-IS to compensate for it.
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte stock solution
-
SIL-IS stock solution
-
Mobile phase and reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Analyte MF) / (SIL-IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.
Caption: Workflow for Matrix Effect Assessment.
Protocol 2: Evaluation of Deuterium Back-Exchange
This protocol helps to determine if a deuterium-labeled internal standard is susceptible to back-exchange in the analytical workflow.
Materials:
-
Deuterium-labeled IS
-
Analyte-free matrix
-
Mobile phase (protic, e.g., containing water and methanol)
-
Incubation buffer at various pH values (e.g., acidic, neutral, basic)
Procedure:
-
Incubate the deuterium-labeled IS in the incubation buffers and in the analyte-free matrix at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by LC-MS/MS.
-
Monitor for:
-
A decrease in the mass-to-charge ratio (m/z) of the IS over time, indicating loss of deuterium.
-
The appearance of a peak corresponding to the unlabeled analyte.
-
-
Quantify the extent of back-exchange by comparing the peak area of the deuterated IS to the sum of the peak areas of the partially and fully de-labeled species.
-
Acceptance Criteria: The extent of back-exchange should be negligible and not impact the accuracy and precision of the assay.
Caption: Workflow for Deuterium Back-Exchange Evaluation.
Conclusion and Recommendations
The use of stable isotope-labeled internal standards is a critical component of robust and reliable bioanalytical methods. While deuterated standards are widely used, careful consideration must be given to the potential for isotopic effects and back-exchange. For assays requiring the highest level of accuracy and precision, ¹³C-labeled internal standards are often the superior choice, despite their higher cost.
It is essential to experimentally verify the performance of any chosen SIL-IS during method development and validation. The protocols provided in this guide offer a framework for these evaluations. By understanding the regulatory guidelines and the comparative performance of different SIL-IS, researchers can make informed decisions to ensure the generation of high-quality bioanalytical data.
References
Safety Operating Guide
Navigating the Safe Disposal of Ribavirin-13C5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ribavirin-13C5, a stable isotope-labeled version of the antiviral agent Ribavirin. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Ribavirin is recognized for its broad-spectrum antiviral activity, but it also presents significant reproductive risks, being both teratogenic and embryocidal.[1][2] Therefore, waste containing this compound must be managed with the utmost care, following all local, state, and federal regulations.[3]
Core Safety and Disposal Parameters
The following table summarizes key safety and disposal information for this compound, compiled from various safety data sheets.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles. A full-face respirator may be necessary if exposure limits are exceeded. | [4][5][6] |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge. | [4][5] |
| Storage | Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents. | [3][4][5] |
| Spill Response (Minor) | Use dry clean-up procedures. Avoid generating dust. Vacuum or sweep up the material and place it in a suitable container for disposal. | [3] |
| Spill Response (Major) | Alert emergency responders. Evacuate personnel to a safe area and keep people away from and upwind of the spill. | [3][5] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. Methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [4][6] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems. | [4][5] |
| Contaminated Packaging | Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to be made unusable and disposed of in a sanitary landfill. | [4] |
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
- Contaminated waste should be disposed of into the chemotherapy waste stream.[1]
- Collect all this compound waste in clearly labeled, suitable, and closed containers.[4]
2. Packaging for Disposal:
- Ensure waste containers are securely sealed to prevent leakage or spillage during transport.
- Label the containers clearly as "this compound Waste" or as required by your institution's hazardous waste program. Include any relevant hazard symbols.
3. Disposal Procedure:
- All waste must be handled in accordance with local, state, and federal regulations.[3]
- The primary recommended disposal method is to send the waste to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[4]
- Do not discharge this compound waste into sewer systems or drains.[4][7]
- Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a certified hazardous waste contractor.
4. Decontamination of Reusable Materials:
- Thoroughly clean any equipment that has come into contact with this compound with soap and water before reuse.[1]
- Collect all wash water for treatment and proper disposal; do not allow it to enter drains.[3]
5. Disposal of Empty Containers:
- Empty containers can be triple-rinsed (or the equivalent) with a suitable solvent.[4]
- The rinsate should be collected and disposed of as hazardous waste.
- After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[3][4]
Visualizing Safety and Disposal Workflows
To further clarify the procedural steps and logical relationships in handling and disposing of this compound, the following diagrams are provided.
References
Personal protective equipment for handling Ribavirin-13C5
Essential Safety and Handling Guide for Ribavirin-13C5
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental exposure. Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity[1]. The safety protocols for this compound are analogous to its unlabeled parent compound.
Personal Protective Equipment (PPE) Requirements
Comprehensive personal protective equipment is mandatory to prevent contact, inhalation, and ingestion. The level of PPE may vary based on the specific handling procedure.
| Activity | Required PPE | Notes |
| Routine Handling (Solid/Liquid) | • Double Nitrile Gloves• Disposable Gown• Safety Glasses with Side Shields or Goggles• N-95 or higher Respirator | Standard surgical masks do not offer adequate protection against aerosols[2][3]. Goggles are particularly recommended for individuals who wear contact lenses[2][4]. |
| Generating Aerosols or Dust | • Double Nitrile Gloves• Impervious Disposable Gown• Hair and Shoe Covers• Full-face Respirator or Powered Air-Purifying Respirator (PAPR) | These activities pose a higher risk of inhalation and facial exposure. A full-face respirator or PAPR is necessary if exposure limits are exceeded or symptoms like irritation occur[5]. |
| Spill Cleanup | • Double Nitrile Gloves• Impervious Disposable Gown• Shoe Covers• Chemical-resistant Goggles• N-95 or higher Respirator | Ensure PPE is worn before initiating any cleanup procedures. |
| Waste Disposal | • Nitrile Gloves• Disposable Gown | Minimum PPE required for handling sealed waste containers. |
Operational Handling Protocols
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood or a designated containment device, to minimize airborne concentrations[5][6][7]. The use of engineering controls like special aerosol delivery systems or negative pressure rooms is the most effective way to reduce exposure[2][4].
-
Access Restriction: Post warning signs where this compound is in use to inform personnel and visitors of the potential hazard[2].
-
Pre-Handling Check: Before use, inspect gloves and other PPE for any damage[5]. Ensure that emergency exits and spill cleanup materials are readily accessible[5].
2. Handling Procedures:
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled[6][7].
-
Minimize Dust and Aerosols: Avoid actions that generate dust or aerosols, such as shaking or vigorous mixing[5][8]. If handling the solid form, be aware that dust clouds can form explosive mixtures with air[7][8].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][5][6].
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention[5][9].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops[5][6][7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[5][7][9].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][7][9].
Spill Management Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
1. Evacuation and Notification:
-
Alert all personnel in the immediate vicinity of the spill.
-
Evacuate the area if the spill is large or generates significant dust or aerosol.
-
Inform the laboratory supervisor or safety officer.
2. Spill Containment and Cleanup:
-
For Minor Spills (Solid):
-
Don the appropriate PPE as detailed in the table above.
-
Use dry cleanup procedures; do not sweep with a dry broom, which can generate dust[8].
-
Gently cover the spill with a damp paper towel or absorbent material to prevent dust from becoming airborne[7].
-
Alternatively, use a vacuum cleaner equipped with a HEPA filter[8].
-
Carefully collect the material and place it in a sealed, labeled container for hazardous waste.
-
-
For Minor Spills (Liquid):
-
Don the appropriate PPE.
-
Surround the spill with absorbent materials to contain it[7].
-
Once absorbed, carefully collect the materials and place them in a sealed, labeled container for hazardous waste.
-
3. Decontamination:
-
Thoroughly clean the spill area with soap and water or an appropriate decontaminating agent[2].
-
Place all cleaning materials into the hazardous waste container.
4. Post-Cleanup:
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and any potentially exposed skin thoroughly.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, shoe covers, cleaning materials, and empty vials, must be considered hazardous waste.
2. Waste Collection:
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. Some guidelines recommend treating it as chemotherapy waste[2].
-
Do not dispose of this compound waste into standard trash or down the drain[5][7].
3. Final Disposal:
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste management company.
-
For unused or expired product, do not attempt to dispose of it in household trash without following specific institutional guidelines. The FDA provides general guidance for disposing of non-flush list medicines by mixing them with an unappealing substance (like cat litter or used coffee grounds), placing the mixture in a sealed bag, and then throwing it in the trash, but institutional policies for hazardous chemical waste must be followed in a laboratory setting[10].
-
Ensure all disposal practices comply with local, state, and federal regulations[7].
References
- 1. Ribavirin: the need for exposure precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdph.ca.gov [cdph.ca.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. targetmol.com [targetmol.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
